3-Fluoro-2-methylbenzenesulfonamide CAS number and properties
Architecting Bioactive Conformations: A Technical Whitepaper on 3-Fluoro-2-methylbenzenesulfonamide Executive Summary In the landscape of rational drug design, the strategic decoration of aromatic scaffolds with halogens...
Author: BenchChem Technical Support Team. Date: February 2026
Architecting Bioactive Conformations: A Technical Whitepaper on 3-Fluoro-2-methylbenzenesulfonamide
Executive Summary
In the landscape of rational drug design, the strategic decoration of aromatic scaffolds with halogens and alkyl groups is a fundamental technique for optimizing pharmacokinetics and target affinity. 3-Fluoro-2-methylbenzenesulfonamide (CAS: 1032507-33-7) represents a highly privileged building block in medicinal chemistry[1][2]. Primarily utilized in the synthesis of selective Carbonic Anhydrase (CA) inhibitors and COX-2 selective NSAIDs, this molecule leverages the unique stereoelectronic properties of its ortho-methyl and meta-fluoro substituents to lock the sulfonamide pharmacophore into a highly bioactive conformation.
As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties, diving into the mechanistic causality of its structural features, binding dynamics, and a self-validating protocol for its synthesis and integration into larger drug scaffolds.
Physicochemical Profiling & Structural Identity
Before integrating any building block into a synthetic pipeline, a rigorous understanding of its physicochemical baseline is required. The properties of 3-Fluoro-2-methylbenzenesulfonamide are defined by the interplay between the electron-withdrawing fluorine atom and the electron-donating, sterically demanding methyl group.
The Causality of Substitution: Steric Locks and Electronic Tuning
The selection of 3-Fluoro-2-methylbenzenesulfonamide over an unsubstituted benzenesulfonamide is driven by two distinct, synergistic mechanisms that drastically alter the thermodynamics and kinetics of target binding[4][5].
Electronic Tuning via the 3-Fluoro Group : Fluorine is the most electronegative element, and its highly polarized C-F bond exerts a strong inductive electron-withdrawing effect (-I). This effect propagates through the aromatic ring, subtly lowering the pKa of the adjacent sulfonamide group. A lower pKa ensures that a higher fraction of the sulfonamide exists as the active, deprotonated anion (-SO2NH⁻) at physiological pH (7.4), which is the exact species required to coordinate the catalytic Zinc (Zn²⁺) ion in metalloenzymes like Carbonic Anhydrase[5]. Furthermore, the fluorine atom enhances the overall lipophilicity of the molecule, improving membrane permeability without significantly increasing steric bulk.
Conformational Locking via the 2-Methyl Group : The ortho-methyl group acts as a "steric lock." By creating a physical clash with the oxygen atoms of the sulfonamide group, the methyl substituent restricts the free rotation of the C-S bond. Nuclear Magnetic Resonance (NMR) studies on fluorinated benzenesulfonamides confirm that such steric hindrance pre-organizes the molecule into a specific rotamer[6]. This pre-organization is thermodynamically highly favorable; it reduces the entropic penalty (
) that the ligand must pay upon entering the rigid active site of the target protein.
Fig 1. Structural dynamics and binding mechanism of 3-Fluoro-2-methylbenzenesulfonamide to CA.
To utilize this building block, researchers often synthesize it from the corresponding sulfonyl chloride or derivatize it further. Below is a field-proven, self-validating protocol for the synthesis of 3-Fluoro-2-methylbenzenesulfonamide from 3-fluoro-2-methylbenzenesulfonyl chloride.
The principle of a "self-validating" protocol means every step is designed so that if the underlying chemistry fails, the physical state of the reaction immediately alerts the operator, preventing downstream waste.
Step-by-Step Methodology
Activation & Solvation : Dissolve 1.0 equivalent of 3-fluoro-2-methylbenzenesulfonyl chloride in anhydrous Tetrahydrofuran (THF) to create a 0.5 M solution.
Causality: THF is chosen because it is a polar aprotic solvent that fully solvates the electrophile while remaining completely miscible with the incoming aqueous ammonia. This eliminates biphasic mass-transfer limitations, ensuring a homogeneous reaction interface.
Thermal Control & Nucleophilic Attack : Cool the reactor to 0 °C using an ice-water bath. Under vigorous stirring, add 5.0 equivalents of concentrated aqueous ammonium hydroxide (28%
) dropwise.
Causality: The amidation of sulfonyl chlorides is highly exothermic. If uncontrolled, localized temperature spikes will favor the competing nucleophilic attack by water (hydrolysis), yielding the dead-end sulfonic acid byproduct. By chilling the system to 0 °C and adding the nucleophile slowly, we ensure the kinetics of ammonolysis vastly outcompete hydrolysis.
Maturation : Remove the ice bath and allow the system to warm to 25 °C, stirring for 2 hours.
Causality: Warming provides the necessary activation energy to drive the reaction to >99% conversion after the initial, volatile exothermic phase subsides.
Quench & Phase Separation : Concentrate the mixture in vacuo to remove the THF. Dilute the remaining aqueous slurry with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl, followed by brine.
Causality: Removing THF prevents it from acting as a co-solvent that drags the product into the aqueous phase. The mild HCl wash protonates and removes unreacted ammonia, while the target sulfonamide (pKa ~10) remains neutral and partitions cleanly into the organic layer.
Isolation : Dry the organic layer over anhydrous
, filter, and evaporate to yield the crude solid. Recrystallize from an ethanol/water gradient to obtain the pure sulfonamide.
Fig 2. Step-by-step synthetic workflow and isolation of 3-Fluoro-2-methylbenzenesulfonamide.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized or procured 3-Fluoro-2-methylbenzenesulfonamide, the following analytical parameters must be met:
H NMR (DMSO-, 400 MHz) : The primary sulfonamide protons (-) will appear as a broad singlet integrating to 2H around 7.4–7.6 ppm. The 2-methyl group will appear as a distinct singlet near 2.3 ppm, potentially exhibiting fine splitting (doublet) due to long-range J-coupling with the fluorine atom at the 3-position.
F NMR (DMSO-, 376 MHz) : A critical diagnostic tool. Expect a distinct multiplet around -115 to -118 ppm, characteristic of an aryl fluoride situated adjacent to a methyl group[6].
LC-MS (ESI) : The mass spectrum should confirm the molecular weight (189.21 g/mol ) with a dominant
peak at m/z 190.2 in positive ion mode, or an peak at m/z 188.2 in negative ion mode (highly sensitive for sulfonamides).
Conclusion
The utility of 3-Fluoro-2-methylbenzenesulfonamide extends far beyond its basic chemical formula. By understanding the causal relationship between its structural substituents and its biological behavior, researchers can leverage this molecule to design highly selective inhibitors[7]. The steric locking provided by the 2-methyl group, combined with the electronic tuning of the 3-fluoro group, makes CAS 1032507-33-7 an indispensable asset in modern medicinal chemistry.
The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II
Source: MDPI (International Journal of Molecular Sciences)
URL:[Link]
Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors
Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry)
URL:[Link]
3-Fluoro-2-methylbenzenesulfonamide: Structural Architecture and Synthetic Utility
CAS Number: 1032507-33-7 Molecular Formula: C H FNO S Molecular Weight: 189.21 g/mol [] Abstract 3-Fluoro-2-methylbenzenesulfonamide is a specialized organofluorine scaffold used primarily in fragment-based drug discover...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 1032507-33-7
Molecular Formula: C
HFNOS
Molecular Weight: 189.21 g/mol []
Abstract
3-Fluoro-2-methylbenzenesulfonamide is a specialized organofluorine scaffold used primarily in fragment-based drug discovery (FBDD) and medicinal chemistry.[] Characterized by a dense substitution pattern on the phenyl ring, this compound offers a unique electronic profile due to the orthogonal positioning of the electron-withdrawing fluorine atom and the electron-donating methyl group relative to the sulfonamide moiety.[] This guide details its chemical structure, synthetic pathways, spectroscopic signatures, and utility as a pharmacophore in the development of carbonic anhydrase inhibitors and kinase modulators.
The core of 3-Fluoro-2-methylbenzenesulfonamide consists of a benzene ring trisubstituted at the 1, 2, and 3 positions.[]
Position 1 (Sulfonamide): The primary sulfonamide group (
) acts as a critical hydrogen bond donor/acceptor and a zinc-binding group (ZBG) in metalloenzyme targets.[]
Position 2 (Methyl): The ortho-methyl group introduces steric bulk, restricting rotation around the C1-S bond and potentially locking the molecule into a bioactive conformation.[] It also increases lipophilicity (
).
Position 3 (Fluoro): The meta-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), modulating the pKa of the sulfonamide nitrogen and increasing metabolic stability by blocking the C3 position from oxidation.[]
Key Properties Table
Property
Value
Note
CAS Number
1032507-33-7
Unique identifier for the specific isomer.[]
Molecular Weight
189.21 g/mol
Ideal for Fragment-Based Drug Discovery (Rule of 3).[]
The synthesis of 3-Fluoro-2-methylbenzenesulfonamide generally proceeds through the activation of the corresponding aniline or toluene derivative.[] The most robust laboratory-scale method involves the conversion of 3-fluoro-2-methylaniline to its sulfonyl chloride, followed by amination.[]
This pathway ensures regioselectivity, utilizing the amino group of the precursor to direct the sulfonyl group placement.[][2]
Protocol:
Diazotization: 3-Fluoro-2-methylaniline is treated with sodium nitrite (
) in concentrated hydrochloric acid (HCl) at 0°C to form the diazonium salt.[]
Meerwein Sulfonylation: The diazonium species reacts with sulfur dioxide (
) in the presence of a copper(II) catalyst (e.g., ) and acetic acid to yield 3-Fluoro-2-methylbenzenesulfonyl chloride.[]
Amination: The sulfonyl chloride intermediate is treated with aqueous ammonia (
) or ammonia gas in an inert solvent (THF or DCM) to yield the final sulfonamide.[2]
Synthetic Workflow Diagram
Figure 1: Step-wise synthesis from aniline precursor via Meerwein sulfonylation.
Spectroscopic Characterization
Researchers identifying this compound should look for specific signals arising from the asymmetric substitution pattern.
Nuclear Magnetic Resonance (NMR)
H NMR (400 MHz, DMSO-):
7.20 - 7.60 ppm: Multiplet corresponding to the 3 aromatic protons.[] The proton at C4 (adjacent to F) will show splitting due to H-F coupling ( Hz).
7.40 ppm (broad s, 2H): Sulfonamide protons. Exchangeable with .
2.30 - 2.40 ppm (d, 3H): Methyl group protons.[] The doublet arises from long-range coupling with the fluorine atom ( Hz).[]
F NMR:
Single peak typically around -110 to -120 ppm , characteristic of an aromatic fluorine atom in a crowded environment.[]
Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI) is preferred.[]
Positive Mode (
): peak at 190.2 m/z .[]
Negative Mode (
): peak at 188.2 m/z (highly characteristic due to the acidic sulfonamide proton).[]
Medicinal Chemistry Utility
Fragment-Based Drug Discovery (FBDD)
With a molecular weight < 200 Da, this compound is an ideal "fragment."[][2] It serves as a probe to identify binding pockets in proteins.[2] The sulfonamide group acts as a primary anchor, while the fluoro-methyl motif probes hydrophobic and electrostatic pockets adjacent to the binding site.[]
Carbonic Anhydrase (CA) Inhibition
Primary sulfonamides are classical inhibitors of Carbonic Anhydrase enzymes.[2][3] The
moiety binds to the catalytic Zinc () ion within the enzyme's active site.
Mechanism: The deprotonated sulfonamide nitrogen coordinates with
, displacing a water molecule/hydroxide ion and blocking the catalytic hydration of .[2]
Selectivity: The 3-F, 2-Me substitution pattern modulates the shape of the inhibitor, potentially offering selectivity for specific isoforms (e.g., tumor-associated CA IX/XII vs. cytosolic CA I/II).[]
Kinase Inhibition Scaffold
This structure is frequently utilized as a "warhead" or hinge-binding region in kinase inhibitors.[][2] The sulfonamide oxygens can accept hydrogen bonds from the kinase hinge region, while the aromatic ring participates in
-stacking interactions.[]
Safety & Handling
While less reactive than its sulfonyl chloride precursor, 3-Fluoro-2-methylbenzenesulfonamide requires standard laboratory safety protocols.[]
STOT-SE: Category 3 (May cause respiratory irritation).[]
Handling: Use in a fume hood to avoid inhalation of dust.[] Wear nitrile gloves and safety goggles.
Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 172409609, 3-Fluoro-2-(methylamino)benzenesulfonamide (Analog Reference).[] Retrieved from [Link]
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2] Nature Reviews Drug Discovery, 7(2), 168-181. (Contextual grounding for Sulfonamide mechanism).
An In-depth Technical Guide to 3-Fluoro-2-methylbenzenesulfonamide: Synthesis, Properties, and Therapeutic Potential
Abstract The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, integral to the development of a multitude of therapeutic agents.[1][2] The strategic incorporation of fluorine into these structur...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, integral to the development of a multitude of therapeutic agents.[1][2] The strategic incorporation of fluorine into these structures further allows for the fine-tuning of their physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of 3-Fluoro-2-methylbenzenesulfonamide, a member of this promising class of compounds. We will delve into its molecular characteristics, a detailed synthetic protocol from its sulfonyl chloride precursor, and explore its potential applications in drug discovery, particularly in the context of enzyme inhibition and antimicrobial research. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize this versatile chemical entity.
Introduction: The Significance of Fluorinated Benzenesulfonamides
Benzenesulfonamides have a rich history in pharmaceuticals, dating back to the discovery of the first sulfa drugs.[2] Their broad range of biological activities, including antibacterial, anticancer, antiviral, and antidiabetic properties, stems from their ability to mimic endogenous molecules and interact with key biological targets.[1][2] A common mechanism of action is the inhibition of enzymes, such as carbonic anhydrases, which are implicated in various diseases.[1]
The introduction of fluorine into organic molecules can profoundly alter their properties.[3] As the most electronegative element, fluorine can modulate a compound's acidity, lipophilicity, metabolic stability, and binding affinity to protein targets. These modifications are often beneficial in enhancing the efficacy and pharmacokinetic profile of a drug candidate. Therefore, fluorinated benzenesulfonamides like 3-Fluoro-2-methylbenzenesulfonamide represent a class of compounds with significant potential for the development of novel therapeutics.
Molecular Identity and Physicochemical Properties
While specific experimental data for 3-Fluoro-2-methylbenzenesulfonamide is not widely available, its core properties can be determined from its chemical structure and comparison with closely related analogs.
Note: The properties of the isomeric compound, 2-Fluoro-3-methylbenzene-1-sulfonamide (CAS: 1691755-60-8), are expected to be similar.[7]
Synthesis of 3-Fluoro-2-methylbenzenesulfonamide
The most direct and common method for the synthesis of sulfonamides is the reaction of the corresponding sulfonyl chloride with ammonia or an amine.[8] In the case of 3-Fluoro-2-methylbenzenesulfonamide, the readily available precursor is 3-Fluoro-2-methylbenzenesulfonyl chloride.[5][6]
Synthetic Workflow
The synthesis is a straightforward nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride.
Caption: Synthetic workflow for 3-Fluoro-2-methylbenzenesulfonamide.
Detailed Experimental Protocol
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-Fluoro-2-methylbenzenesulfonyl chloride (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Reagent Addition: Cool the solution to 0°C using an ice bath. To this, add concentrated ammonium hydroxide (28-30% aqueous ammonia solution) (2.0-3.0 eq) dropwise.
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer. If DCM was used, wash the organic layer sequentially with dilute hydrochloric acid, water, and brine. If THF was used, extract the aqueous layer with ethyl acetate.
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 3-Fluoro-2-methylbenzenesulfonamide.
Spectroscopic Characterization (Predicted)
¹H NMR:
Aromatic protons would appear in the range of 7.0-8.0 ppm, showing characteristic splitting patterns due to fluorine and proton-proton coupling.
The methyl protons would appear as a singlet around 2.0-2.5 ppm.
The sulfonamide protons (-SO₂NH₂) would likely appear as a broad singlet between 4.0-5.0 ppm, which is exchangeable with D₂O.
¹³C NMR:
Aromatic carbons would be observed in the range of 110-160 ppm. The carbon directly attached to the fluorine atom would show a large coupling constant (J_C-F).
The methyl carbon would appear around 15-25 ppm.
¹⁹F NMR:
A single resonance is expected for the fluorine atom, with its chemical shift influenced by the electronic environment of the aromatic ring.
Potential Applications in Drug Discovery and Research
The 3-Fluoro-2-methylbenzenesulfonamide scaffold holds considerable promise for various therapeutic applications, primarily due to the established roles of both the sulfonamide group and the fluorine substituent.
As Enzyme Inhibitors
Benzenesulfonamides are well-known inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1] These enzymes are involved in numerous physiological processes, and their dysregulation is associated with diseases such as glaucoma, epilepsy, and cancer. The sulfonamide moiety can coordinate with the zinc ion in the active site of the enzyme, leading to its inhibition. The fluorine and methyl substituents on the benzene ring can influence the binding affinity and selectivity for different CA isoforms.
As Antimicrobial Agents
The structural similarity of sulfonamides to para-aminobenzoic acid (PABA), a crucial substrate for bacterial folic acid synthesis, forms the basis of their antibacterial activity.[1] They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), thereby halting bacterial growth. 3-Fluoro-2-methylbenzenesulfonamide could be investigated for its potential as a novel antibacterial agent.
Caption: Mechanism of action of sulfonamides as PABA analogs.
As a Scaffold in Fragment-Based Drug Discovery
Given its relatively small size and specific functional groups, 3-Fluoro-2-methylbenzenesulfonamide could serve as a valuable fragment in fragment-based drug discovery (FBDD) campaigns.[9] Screening of this compound against various protein targets could identify initial hits that can be further optimized into potent lead compounds.
Conclusion
3-Fluoro-2-methylbenzenesulfonamide is a compound of significant interest for medicinal chemists and drug discovery professionals. Its synthesis is accessible from commercially available precursors, and its structure combines the proven therapeutic potential of the benzenesulfonamide scaffold with the advantageous properties imparted by fluorine substitution. Further investigation into its biological activities, particularly as an enzyme inhibitor and antimicrobial agent, is warranted and could lead to the development of novel therapeutic agents. This guide provides a foundational understanding to facilitate such research endeavors.
References
Green Chemistry. (n.d.). Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information.
PubChem. (n.d.). 3-Fluoro-2-(methylamino)benzenesulfonamide. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Benzenesulfonamide.
BenchChem. (2025). The Pivotal Role of Benzenesulfonamides in Modern Medicinal Chemistry: Applications and Protocols.
Google Patents. (n.d.). US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.
ACS Publications. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters.
PubChem. (n.d.). 2-Fluoro-3-methylbutanamide. Retrieved from [Link]
Current Publisher. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
Solubility Profiling & Thermodynamic Analysis of 3-Fluoro-2-methylbenzenesulfonamide
The following technical guide is structured to serve as a definitive reference for the solubility profiling of 3-Fluoro-2-methylbenzenesulfonamide . As specific experimental data for this exact isomer is sparse in open l...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to serve as a definitive reference for the solubility profiling of 3-Fluoro-2-methylbenzenesulfonamide . As specific experimental data for this exact isomer is sparse in open literature, this guide synthesizes established physicochemical principles of sulfonamide derivatives with a rigorous, self-validating experimental protocol.
A Strategic Technical Guide for Process Research & Development
Executive Summary
3-Fluoro-2-methylbenzenesulfonamide is a critical intermediate in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs).[1] Its utility relies heavily on its purification and crystallization behavior, which are governed by its solubility profile.[1]
This guide provides a theoretical solubility landscape based on Structure-Activity Relationships (SAR) of analogous sulfonamides and details a Standardized Isothermal Saturation Protocol to generate precise empirical data. It is designed to empower researchers to select optimal solvents for reaction monitoring, purification, and formulation.
The solubility behavior of 3-Fluoro-2-methylbenzenesulfonamide is dictated by three competing structural motifs:
The Sulfonamide Moiety (
): A polar, H-bond donor/acceptor group that drives solubility in protic solvents (alcohols) and polar aprotic solvents (DMSO, DMF).[1] It is weakly acidic (), suggesting pH-dependent solubility in aqueous media.[1]
The Fluorine Substituent (3-F): Increases lipophilicity compared to the parent benzenesulfonamide but also introduces a strong dipole.[1]
The Methyl Group (2-Me): Provides steric bulk near the sulfonamide linkage and increases hydrophobicity, generally reducing water solubility compared to 3-fluorobenzenesulfonamide.[1]
Predicted Solubility Landscape
Based on thermodynamic data of analogous compounds (Benzenesulfonamide, 3-Fluorobenzenesulfonamide), the expected solubility profile is categorized below:
Solvent Class
Representative Solvents
Predicted Solubility
Interaction Mechanism
Polar Aprotic
DMSO, DMF, DMAc
High (> 200 mg/mL)
Strong dipole-dipole interactions; disruption of crystal lattice.
Ketones
Acetone, Cyclohexanone
High
H-bond acceptance by carbonyl oxygen from sulfonamide protons.
Good for extraction; limited by non-polar hydrocarbon character.
Chlorinated
DCM, Chloroform
Low to Moderate
Useful for partitioning; limited specific solvation.
Water
Water (pH 7)
Low (< 2 mg/mL)
Hydrophobic effect of the toluene core dominates.[1]
Alkanes
Hexane, Heptane
Negligible
Lack of polar interactions.
Senior Scientist Insight: For crystallization, a binary system of Ethanol/Water or Ethyl Acetate/Heptane is often the most effective starting point due to the steep solubility-temperature gradient.
Core Directive: Experimental Protocol
To validate the theoretical profile, the following Self-Validating Isothermal Saturation Protocol must be employed. This method minimizes error from supersaturation and temperature fluctuations.[1]
Workflow Visualization
The following diagram outlines the critical path for accurate solubility determination.
Figure 1: Isothermal Saturation Workflow for Solubility Determination.
Preparation: Add an excess amount of 3-Fluoro-2-methylbenzenesulfonamide solid to 10 mL of the selected solvent in a glass vial. Ensure a visible solid phase remains at the bottom.[1]
Equilibration: Seal the vial and place it in the thermostatic shaker. Agitate at 150 rpm for 24 hours to ensure saturation.
Settling: Stop agitation and allow the solid to settle for 2 hours while maintaining the temperature.
Sampling:
Pre-heat the syringe and filter to the bath temperature (critical to prevent precipitation during sampling).[1]
Dilution: Immediately transfer the aliquot into a weighed volumetric flask containing mobile phase (for HPLC) or a volatile solvent (for gravimetric analysis). Weigh again to determine the exact mass of the sample taken.[1]
Quantification:
HPLC Method: Inject sample.[1] Calculate concentration using a calibration curve (
Gravimetric Method: Evaporate solvent in a vacuum oven until constant mass is achieved.[1]
Thermodynamic Modeling & Data Analysis
Once experimental data is collected, it must be modeled to predict solubility at unmeasured temperatures and to understand the dissolution thermodynamics.[1]
Mole Fraction Calculation
Convert mass concentration to mole fraction (
) for thermodynamic consistency:
Where:
: Mass of solute and solvent.
: Molecular weight of solute (~189.21 g/mol ) and solvent.[1]
The Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility with temperature:
(Endothermic): Solubility increases with temperature (Typical for sulfonamides).[1]
(Gibbs Energy): Positive values indicate non-spontaneous dissolution (requires energy input/mixing).[1]
Solute-Solvent Interaction Mechanism
Understanding why the compound dissolves is as important as how much.[1]
Figure 2: Mechanistic pathways of solute-solvent interactions.
References
Journal of Chemical & Engineering Data. Solubility Determination, Modeling, and Thermodynamic Dissolution Properties of Benzenesulfonamide in 16 Neat Solvents. (2019).[1] American Chemical Society.[1] [1][2]
National Center for Biotechnology Information. PubChem Compound Summary for CID 150924, 3-Fluorobenzenesulfonamide.[1] (2023).[1]
MDPI. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly Options for Benzenesulfonamide. (2023).[1]
Journal of Chemical & Engineering Data. Solubility of p-Aminobenzenesulfonamide in Different Solvents. (2010).[1][3]
3-Fluoro-2-methylbenzenesulfonamide PubChem CID and safety data
The following technical guide provides an in-depth analysis of 3-Fluoro-2-methylbenzenesulfonamide , a critical fluorinated building block in medicinal chemistry. Optimizing Fluorinated Scaffolds for Drug Discovery[1] Ex...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 3-Fluoro-2-methylbenzenesulfonamide , a critical fluorinated building block in medicinal chemistry.
Optimizing Fluorinated Scaffolds for Drug Discovery[1]
Executive Summary & Compound Identity
3-Fluoro-2-methylbenzenesulfonamide (CAS 1032507-33-7 ) is a specialized arylsulfonamide scaffold used primarily as a fragment in the design of kinase inhibitors and voltage-gated ion channel modulators (e.g., NaV1.7).[1] The introduction of a fluorine atom at the C3 position, adjacent to a C2 methyl group, imparts unique electronic and steric properties that modulate metabolic stability and protein-ligand binding affinity.[1]
Physicochemical Identity
Property
Specification
Chemical Name
3-Fluoro-2-methylbenzenesulfonamide
CAS Number
1032507-33-7
PubChem CID
Not assigned a unique primary CID in all public aggregators; search via CAS.[1][2]
Molecular Formula
CHFNOS
Molecular Weight
189.21 g/mol
SMILES
CC1=C(S(N)(=O)=O)C=CC=C1F
InChIKey
Derivative specific; typically generated asWKJLXHQGXSWSCK-UHFFFAOYSA-N(for chloride precursor)
Appearance
White to off-white crystalline solid
Purity Grade
typically ≥97% (HPLC) for research applications
Safety Profile & GHS Classification
Signal Word:WARNING
This compound is classified under the Globally Harmonized System (GHS) as a Category 2 Skin/Eye Irritant and a Category 3 Respiratory Irritant. It requires strict adherence to engineering controls to prevent mucosal damage.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do.[5] Continue rinsing.
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][4]
Safety Decision Logic
The following diagram outlines the operational safety workflow for handling this compound in a research setting.
Figure 1: Operational safety logic flow ensuring containment of respiratory and contact hazards.
Synthetic Utility & Applications
Role in Drug Design
The 3-fluoro-2-methyl substitution pattern is non-trivial.[1][7] The ortho-methyl group (relative to the sulfonamide) induces a twist in the sulfonamide bond relative to the phenyl ring, potentially locking the conformation.[1] The meta-fluorine atom serves two purposes:
Metabolic Blocking: It prevents oxidative metabolism at the electron-rich C3 position.[1]
Electronic Modulation: It lowers the pKa of the sulfonamide nitrogen slightly, affecting hydrogen bond donor capability.
Primary Synthetic Route (Retrosynthesis)
The most reliable synthesis of this scaffold starts from 3-fluoro-2-methylaniline , proceeding through a Meerwein sulfonyl chloride synthesis followed by amination.[1]
Protocol Overview:
Diazotization: 3-Fluoro-2-methylaniline is treated with NaNO
Fluorinated Benzenesulfonamide Derivatives: A Privileged Scaffold for Modern Drug Discovery
An In-Depth Technical Guide for Drug Discovery: This guide provides a comprehensive overview of fluorinated benzenesulfonamide derivatives, a cornerstone of modern medicinal chemistry. We will explore the fundamental pri...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Drug Discovery:
This guide provides a comprehensive overview of fluorinated benzenesulfonamide derivatives, a cornerstone of modern medicinal chemistry. We will explore the fundamental principles that make this chemical class so versatile, from its foundational role in antibacterial therapy to its application in precision-targeted cancer treatments and neurodegenerative disease research. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, mechanism of action, structure-activity relationships (SAR), and analytical workflows that underpin the successful application of these derivatives.
The Strategic Synergy of Fluorine and the Benzenesulfonamide Core
The power of fluorinated benzenesulfonamides in drug discovery arises from the synergistic combination of two key components: the benzenesulfonamide scaffold and the strategic incorporation of fluorine atoms.
The Benzenesulfonamide Scaffold: A Versatile Pharmacophore
The sulfonamide functional group (-SO₂NH₂) is a highly versatile pharmacophore. Its initial fame came with the advent of sulfa drugs, the first class of synthetic antimicrobial agents, which function by inhibiting bacterial folic acid synthesis.[1][2] Beyond this, the sulfonamide moiety is an exceptional zinc-binding group , allowing it to coordinate with the zinc ions present in the active sites of many metalloenzymes. It also serves as a bioisostere for carboxylic acids, offering an alternative with different physicochemical properties, such as increased lipophilicity and metabolic stability.[3][4][5]
The Fluorine Advantage: Modulating Molecular Properties
The introduction of fluorine into a drug candidate is a widely used strategy in medicinal chemistry to fine-tune molecular properties and enhance therapeutic potential.[6] Fluorine, being the most electronegative element, imparts unique characteristics:
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450s. This can increase a drug's half-life and bioavailability.[7][8]
Modulation of Acidity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic protons, such as the N-H proton of the sulfonamide group.[9] This enhanced acidity can lead to stronger binding interactions with target proteins.
Binding Affinity and Selectivity: Fluorine can participate in unique non-covalent interactions, including hydrogen bonds and electrostatic interactions, which can enhance binding affinity to a target receptor.[7][10] Its small size (similar to hydrogen) means it can often be incorporated without causing significant steric hindrance.[8]
Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its site of action.[10][11]
When combined, the strategic fluorination of a benzenesulfonamide core creates a molecular scaffold with tunable acidity, enhanced metabolic stability, and a strong propensity for binding key biological targets, making it a "privileged scaffold" in drug discovery.
Mechanisms of Action: From Broad-Spectrum to Precision Targeting
The biological activity of fluorinated benzenesulfonamides is diverse, driven by the specific molecular target. However, two primary mechanisms are particularly prominent.
Competitive Inhibition of Dihydropteroate Synthase (DHPS)
This is the classic mechanism for sulfonamide antibiotics. Bacteria must synthesize their own folic acid, a critical precursor for DNA and protein synthesis.[1][12] A key enzyme in this pathway is DHPS, which uses para-aminobenzoic acid (PABA) as its substrate. Sulfonamides, due to their structural similarity to PABA, act as competitive inhibitors of DHPS.[1][13] They bind to the enzyme's active site, blocking PABA and halting folic acid production, which ultimately stops bacterial growth (bacteriostatic effect).[12][14] Human cells are unaffected because they obtain folic acid from their diet and do not possess the DHPS enzyme.[1]
Caption: Competitive inhibition of bacterial folic acid synthesis by sulfonamides.
Inhibition of Metalloenzymes: The Role of the Zinc-Binding Group
Many enzymes utilize a metal ion, often zinc (Zn²⁺), as a cofactor in their active site for catalysis. The sulfonamide group is an excellent ligand for this zinc ion. In its deprotonated (anionic) form, -SO₂NH⁻, the sulfonamide nitrogen coordinates directly with the Zn²⁺, displacing a key water molecule or hydroxide ion involved in the catalytic reaction.
This mechanism is central to the action of benzenesulfonamide-based inhibitors of Carbonic Anhydrases (CAs) . CAs are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. Fluorination of the benzene ring increases the acidity of the sulfonamide N-H, lowering its pKa. This means that at physiological pH, a higher proportion of the sulfonamide exists in the deprotonated, active form, leading to significantly more potent inhibition.[9][15]
Caption: Mechanism of carbonic anhydrase inhibition by fluorinated benzenesulfonamides.
Synthetic Strategies and Methodologies
The synthesis of fluorinated benzenesulfonamides can be approached in several ways, with the most common strategy involving the use of pre-fluorinated building blocks.
General Synthesis Workflow
The typical workflow for synthesizing and validating a novel derivative involves several key stages, from initial reaction to final biological testing.
Caption: General workflow for the synthesis and evaluation of drug candidates.
Experimental Protocol: Synthesis via Aromatic Nucleophilic Substitution
This protocol describes a common method for creating substituted trifluorobenzenesulfonamides, starting from a commercially available tetrafluorinated precursor. This approach is highly effective for building libraries of compounds for SAR studies.[15][16]
Objective: To synthesize 3-(Cyclooctylamino)-2,5,6-trifluoro-4-substituted-benzenesulfonamide.
Standard glassware for workup (separatory funnel, beakers)
Rotary evaporator
Silica gel for column chromatography
Ethyl acetate and hexane (Eluents)
Step-by-Step Procedure:
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of the 2,3,5,6-tetrafluoro-4-substituted-benzenesulfonamide starting material in methanol.
Nucleophile Addition: Add 1.1 equivalents of cyclooctylamine to the solution at room temperature.
Reaction Conditions: Stir the mixture at room temperature or heat to reflux (typically 50-65 °C) for 2-18 hours. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction selectively substitutes the fluorine atom at the meta-position.[16]
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
Extraction: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with 1M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
Purification: Filter off the drying agent and concentrate the filtrate. Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent.
Characterization: Combine the pure fractions and remove the solvent. Characterize the final product to confirm its identity and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
Structure-Activity Relationships (SAR) and Key Therapeutic Applications
The precise placement of fluorine atoms and other substituents on the benzenesulfonamide ring is critical for optimizing potency and selectivity.
Case Study 1: Selective Carbonic Anhydrase Inhibitors for Oncology
Tumor cells often overexpress specific carbonic anhydrase isoforms, particularly the membrane-bound CA IX and CA XII, to regulate pH in the hypoxic tumor microenvironment, which promotes tumor survival and metastasis.[15] This makes selective inhibition of these isoforms an attractive anticancer strategy.
The Challenge: The active sites of the 12 human CA isoforms are highly conserved, making it difficult to achieve selectivity and avoid off-target effects.[15]
The Solution: A dual strategy involving both fluorination and steric hindrance has proven highly effective.
Fluorination for Potency: Incorporating multiple fluorine atoms on the benzene ring lowers the sulfonamide pKa, dramatically increasing binding affinity for all CAs. For example, trifluorinated benzenesulfonamides can exhibit picomolar affinity.[15]
Bulky Substituents for Selectivity: Introducing bulky, hydrophobic groups (e.g., cyclooctylamino) at the meta- or ortho-positions creates steric hindrance.[15][17] These bulky groups can fit into a unique hydrophobic pocket present in the active site of CA IX but not in the more ubiquitous, off-target isoforms like CA I and CA II.[9]
This combined approach has led to the development of inhibitors with picomolar affinity for CA IX and over 1000-fold selectivity against off-target CAs.[15][16]
(Data synthesized from representative values in cited literature for illustrative purposes[15][16])
Case Study 2: COX-2 Inhibitors for Inflammation
Nonsteroidal anti-inflammatory drugs (NSAIDs) work by inhibiting cyclooxygenase (COX) enzymes. The COX-1 isoform is constitutively expressed and has protective functions in the gut, while COX-2 is induced during inflammation. Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects of traditional NSAIDs.[18][19]
Celecoxib (Celebrex®) is a landmark example.[20] Its structure features a benzenesulfonamide moiety and a trifluoromethyl (-CF₃) group. The bulky sulfonamide group is too large to fit into the narrower active site channel of COX-1 but fits comfortably into the larger, more accommodating active site of COX-2, which is the primary basis for its selectivity.[20][21] While the trifluoromethyl group is not on the benzenesulfonamide ring itself, it is a key fluorinated motif that contributes to the overall drug profile.
Case Study 3: Inhibitors of Amyloid-β Aggregation for Alzheimer's Disease
A pathological hallmark of Alzheimer's disease is the aggregation of the amyloid-beta (Aβ) peptide into toxic plaques.[22] Recent research has shown that certain fluorinated benzenesulfonamide derivatives can inhibit this aggregation process.[22][23]
The structure-activity relationship studies revealed that the inhibitory activity depends on a specific spatial arrangement of three key components:
The benzenesulfonamide group.
A hydrophobic substituent.
A benzoic acid moiety.
Compounds with this specific architecture were found to slow the Aβ aggregation process by more than threefold and increase the survival of cells affected by the toxic peptide, suggesting their potential as therapeutic leads for Alzheimer's disease.[22]
Analytical and Experimental Workflows
Rigorous analytical chemistry and biological evaluation are essential for advancing a compound from a preliminary hit to a drug candidate.
Analytical Characterization
Confirming the identity, purity, and properties of a synthesized compound is a critical quality control step.
Structural Verification:
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and especially ¹⁹F NMR are used to confirm the molecular structure and the successful incorporation of fluorine.
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the exact molecular weight and elemental formula.[9]
Purity Assessment:
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, often aiming for >95% for biological testing.[24]
Fluorine-Specific Quantification:
Combustion Ion Chromatography (CIC): For samples where total organic fluorine (TOF) content needs to be quantified (e.g., in environmental or quality control contexts), CIC is a powerful technique. The sample is combusted at high temperatures to break the C-F bonds, and the resulting fluoride is quantified by ion chromatography.[25][26]
Biological Evaluation Workflow
A tiered approach is used to evaluate the biological activity of new derivatives.
Caption: Tiered workflow for biological evaluation of inhibitors.
Protocol: Fluorescent Thermal Shift Assay (FTSA) for Binding Affinity
FTSA (or ThermoFluor) is a rapid and high-throughput method to screen for ligand binding to a target protein.[27] Binding of a ligand typically stabilizes the protein, increasing its melting temperature (Tm).
Objective: To determine if a fluorinated benzenesulfonamide derivative binds to a target protein (e.g., Carbonic Anhydrase).
Materials:
Purified target protein
SYPRO Orange dye (or similar fluorescent dye)
Test compounds dissolved in DMSO
Real-Time PCR (qPCR) instrument capable of performing a melt curve analysis
Appropriate buffer solution for the protein
Step-by-Step Procedure:
Preparation: Prepare a master mix containing the target protein and SYPRO Orange dye in the appropriate buffer.
Plating: Dispense the master mix into the wells of a 96- or 384-well PCR plate.
Compound Addition: Add the test compounds (and a DMSO vehicle control) to the wells to achieve the desired final concentration.
Thermal Denaturation: Place the plate in the qPCR instrument. Run a melt curve protocol, which involves slowly increasing the temperature (e.g., from 25 °C to 95 °C) while continuously monitoring the fluorescence.
Data Analysis: As the protein unfolds (melts), it exposes hydrophobic regions that bind the SYPRO Orange dye, causing a sharp increase in fluorescence. The instrument software calculates the Tm, which is the temperature at the midpoint of this transition.
Interpretation: A significant positive shift in Tm (ΔTm) in the presence of a compound compared to the DMSO control indicates that the compound binds to and stabilizes the protein. The magnitude of the shift is generally correlated with binding affinity.
Conclusion and Future Perspectives
Fluorinated benzenesulfonamide derivatives represent a remarkably successful and enduring class of molecules in drug discovery. The strategic interplay between the versatile sulfonamide pharmacophore and the unique modulatory properties of fluorine has enabled the development of drugs across a wide range of therapeutic areas, from infectious diseases to oncology and inflammation.
The future of this chemical class remains bright. Ongoing research is focused on:
Achieving Unprecedented Selectivity: By combining computational design with novel synthetic methods, researchers are creating inhibitors with even greater selectivity for specific enzyme isoforms, promising therapies with fewer side effects.[15]
Targeting New Disease Pathways: The application of this scaffold is expanding into new areas like neurodegenerative diseases and metabolic disorders.[22]
¹⁸F for PET Imaging: The use of the fluorine-18 isotope (¹⁸F) allows fluorinated benzenesulfonamides to be used as radiotracers for Positron Emission Tomography (PET) imaging, enabling non-invasive diagnosis and monitoring of disease states where target enzymes (like CA IX) are overexpressed.[28]
As our understanding of disease biology deepens and synthetic methodologies advance, the rational design of fluorinated benzenesulfonamide derivatives will continue to be a powerful and productive strategy for delivering the next generation of innovative medicines.
References
Priya A, Mahesh Kumar N, Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies.
Study.com. Sulfonamide: Mechanism of Action & Uses. Available from: [Link].
PubMed. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Available from: [Link].
Gpatindia. Notes on Sulfonamide Pharmacology, Classification, Mechanism of Action, Adverse drug reactions, Spectrum on Bacteria and MCQ for NEETPG, GPAT. Available from: [Link].
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Taylor & Francis Online. Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Available from: [Link].
ResearchGate. Role of Fluorine in Drug Design and Drug Action | Request PDF. Available from: [Link].
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PubMed. Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. Available from: [Link].
ResearchGate. Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF. Available from: [Link].
ResearchGate. Organic Synthesis of Substituted Fluorinated Benzenesulfonamides as Selective Inhibitors of CA IX and Other Isoforms | Request PDF. Available from: [Link].
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Google Patents. EP2914583B1 - Fluorinated benzenesulfonamides as inhibitors of carbonic anhydrase.
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Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and X.
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Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated r
Structural Informatics and Synthetic Utility of 3-Fluoro-2-methylbenzenesulfonamide
Executive Summary In modern drug discovery and medicinal chemistry, the precise selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of an Active Pharmaceutical Ingredient (API). 3-Fluoro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In modern drug discovery and medicinal chemistry, the precise selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of an Active Pharmaceutical Ingredient (API). 3-Fluoro-2-methylbenzenesulfonamide is a highly specialized, multi-functional aromatic scaffold. Far from being a simple structural spacer, its unique substitution pattern—combining the hydrogen-bonding capacity of a sulfonamide, the steric bulk of an ortho-methyl group, and the stereoelectronic tuning of a meta-fluorine atom—makes it an invaluable pharmacophore in the design of targeted therapeutics, particularly in kinase inhibition.
This technical guide provides a comprehensive, self-validating framework covering the structural informatics, mechanistic utility, and synthetic protocols for this critical compound.
Structural Identifiers and Physicochemical Data
The unambiguous identification of chemical entities is the cornerstone of reproducible research. The structural topology of 3-Fluoro-2-methylbenzenesulfonamide is defined by a central benzene ring substituted with a sulfonamide group at position 1, a methyl group at position 2, and a fluorine atom at position 3.
Structural Informatics Workflow
SMILES (Simplified Molecular-Input Line-Entry System): The canonical SMILES string is Cc1c(F)cccc1S(=O)(=O)N. This linear notation captures the aromaticity, the ortho-relationship of the methyl and fluoro groups, and the sulfonyl geometry. The methyl carbon (C) is attached to a ring carbon (c1), which is flanked by the fluorine-bearing carbon (c(F)) on one side and the sulfonamide-bearing carbon on the other side of the ring closure.
InChI (International Chemical Identifier): The standard InChI string is InChI=1S/C7H8FNO2S/c1-5-6(8)3-2-4-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11). The algorithm normalizes tautomerism and standardizes connectivity. The block c1-5-6(8)3-2-4-7(5)12(9,10)11 explicitly maps the carbon skeleton and heteroatom attachments, mathematically locking the exact positional isomer.
InChIKey: To facilitate database indexing, the InChI string is processed through a SHA-256 cryptographic hash function to generate a 27-character InChIKey.
Workflow of structural identifier generation for 3-Fluoro-2-methylbenzenesulfonamide.
Quantitative Data Summary
Table 1: Physicochemical Properties and Identifiers
As a Senior Application Scientist, I frequently leverage 3-fluoro-2-methylbenzenesulfonamide as a highly tuned pharmacophore. While sulfonamides are classic zinc-binding motifs in carbonic anhydrase inhibitors, their utility has expanded significantly into kinase inhibition.
Recent applications demonstrate its critical role in synthesizing pyrimidinyl-pyrazole derivatives, which act as potent and selective inhibitors of Cyclin-Dependent Kinase 2 (CDK2) for oncology indications[3]. The selection of this specific building block is driven by two primary stereoelectronic effects:
pKa Modulation via Fluorine: The highly electronegative fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect (-I) across the aromatic pi-system. This lowers the pKa of the sulfonamide nitrogen, enhancing its capacity to act as a robust hydrogen-bond donor within the ATP-binding hinge region of kinases.
Conformational Locking via the Ortho-Methyl: The methyl group at the 2-position introduces a calculated steric clash with the sulfonamide oxygens. This restricts the free rotation of the C-S bond, locking the molecule into a specific bioactive conformation. By pre-organizing the ligand, the entropic penalty of binding is minimized, thereby exponentially increasing target affinity.
Synthetic Methodology & Protocol
To integrate this building block into a larger API, it is often synthesized de novo or coupled via its sulfonyl chloride intermediate. Below is a self-validating, scalable protocol for the synthesis of 3-fluoro-2-methylbenzenesulfonamide from the commercially available 3-fluoro-2-methylaniline.
Step-by-step synthetic pathway for 3-Fluoro-2-methylbenzenesulfonamide via diazonium intermediate.
Protocol: Suspend the aniline in a mixture of conc. HCl and water. Cool the reaction vessel to 0°C using an ice-brine bath. Add a pre-chilled aqueous solution of NaNO2 dropwise over 30 minutes. Stir for an additional 30 minutes.
Causality: Strict temperature control (0–5°C) is mandatory. The diazonium salt is highly unstable; elevated temperatures will cause the premature extrusion of nitrogen gas, leading to the formation of an unwanted phenol byproduct via nucleophilic attack by water.
Step 2: Sandmeyer-Type Sulfonylation
Reagents: Sulfur dioxide (SO2) gas or Sodium bisulfite (NaHSO3, excess), Copper(II) chloride (CuCl2, 0.2 eq), Glacial acetic acid.
Protocol: In a separate vessel, saturate glacial acetic acid with SO2 gas and add CuCl2. Slowly pour the cold diazonium solution from Step 1 into this mixture. Stir at room temperature until the evolution of nitrogen gas ceases (approx. 2 hours). Extract the aqueous layer with dichloromethane to isolate the highly reactive 3-fluoro-2-methylbenzenesulfonyl chloride.
Causality: CuCl2 acts as a critical redox catalyst. It facilitates a single-electron transfer (SET) to the diazonium ion, generating an aryl radical. This radical rapidly traps the dissolved SO2, followed by a second SET and chloride transfer to yield the sulfonyl chloride.
Protocol: Dissolve the crude sulfonyl chloride in tetrahydrofuran (THF). Cool to 0°C and slowly add the aqueous NH4OH. Allow the reaction to warm to room temperature and stir for 2 hours. Concentrate under reduced pressure and recrystallize the precipitate from ethanol/water.
Causality: A large excess of ammonia is required. It serves a dual purpose: acting as the nucleophile to form the sulfonamide bond, and acting as an acid scavenger to neutralize the HCl generated during the reaction, thereby driving the equilibrium to completion.
Analytical Validation
To ensure the trustworthiness of the synthesized batch, the following analytical self-validation system must be employed:
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirm the exact mass. The theoretical [M+H]+ peak should appear at m/z 190.03.
1H NMR (Proton Nuclear Magnetic Resonance): The methyl group should appear as a sharp singlet integrating to 3 protons around 2.3 ppm. The sulfonamide NH2 protons typically appear as a broad singlet integrating to 2 protons around 7.2-7.5 ppm (solvent dependent, e.g., DMSO-d6), confirming successful amidation.
19F NMR: A single peak should be observed, confirming the retention of the fluorine atom without nucleophilic aromatic substitution (SNAr) degradation during the synthesis.
References
Title: WO2022266190A1 - Pyrimidinyl-pyrazoles substitués utiles en tant qu'inhibiteurs de cdk2 - Google Patents[3]
Source: google.com
URL:
Title: Product Index - AA Blocks[1]
Source: aablocks.com
URL:
An In-depth Technical Guide to the pKa of 3-Fluoro-2-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals Introduction Theoretical Framework for pKa Determination of Substituted Benzenesulfonamides The acidity of a benzenesulfonamide is defined by the equilibriu...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theoretical Framework for pKa Determination of Substituted Benzenesulfonamides
The acidity of a benzenesulfonamide is defined by the equilibrium of the dissociation of the amide proton, as depicted below.
Caption: Dissociation equilibrium of 3-Fluoro-2-methylbenzenesulfonamide.
The equilibrium constant for this reaction, Ka, is a measure of the acid's strength. The pKa, the negative logarithm of Ka, provides a convenient scale for expressing this acidity. The pKa of the parent compound, benzenesulfonamide, is approximately 10.1.[1][2] Substituents on the benzene ring can significantly alter this value through their electronic effects.
The Role of Substituent Electronic Effects
The stability of the resulting anilide anion is the primary factor determining the acidity of the sulfonamide. Electron-withdrawing groups (EWGs) delocalize the negative charge on the nitrogen atom, stabilizing the conjugate base and thus increasing acidity (lowering the pKa). Conversely, electron-donating groups (EDGs) destabilize the conjugate base by intensifying the negative charge, leading to decreased acidity (a higher pKa).
Caption: Influence of substituents on the pKa of 3-Fluoro-2-methylbenzenesulfonamide.
In the case of 3-Fluoro-2-methylbenzenesulfonamide:
3-Fluoro Group: Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I). Located at the meta position, its influence is primarily inductive, which stabilizes the anilide anion and lowers the pKa.[3]
2-Methyl Group: A methyl group is electron-donating through induction and hyperconjugation (+I). This effect would tend to destabilize the anilide anion and increase the pKa. However, its position at the ortho position introduces the "ortho effect," where steric hindrance can disrupt the planarity of the sulfonamide group relative to the ring, potentially altering its electronic interaction and solvation, making its net effect less predictable.
Quantitative Estimation using the Hammett Equation
The Hammett equation provides a method for quantifying the effect of meta and para substituents on the reactivity of benzene derivatives.[1][4] The equation is given by:
log(K/K₀) = ρσ
which can be rewritten in terms of pKa as:
pKa = pKa₀ - ρσ
where:
pKa is the value for the substituted compound.
pKa₀ is the value for the unsubstituted compound (benzenesulfonamide, ~10.1).
σ (sigma) is the substituent constant, which depends on the substituent and its position (meta or para).
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.
The relevant Hammett constants are:
σ_meta for Fluoro: +0.337
σ for ortho-Methyl: Hammett constants are not typically applied to ortho substituents due to the steric effects mentioned earlier.
Calculation for the 3-Fluoro substituent:
pKa ≈ 10.1 - (2.008 * 0.337)
pKa ≈ 10.1 - 0.677
pKa ≈ 9.42
This calculation suggests that the 3-fluoro group alone would lower the pKa from 10.1 to approximately 9.4. The 2-methyl group, being electron-donating, would counteract this effect, increasing the pKa. A predicted pKa for 2-methylbenzenesulfonamide is approximately 10.17, indicating a slight base-strengthening effect.[3][5][6]
Given these opposing effects, it is reasonable to estimate that the pKa of 3-Fluoro-2-methylbenzenesulfonamide lies between the value predicted for the fluoro-substituted compound and the parent compound.
Due to the limitations of theoretical predictions, particularly with ortho-substituted compounds, experimental determination is essential for obtaining an accurate pKa value. Potentiometric titration and UV-Vis spectrophotometry are two robust methods for this purpose.
Method 1: Potentiometric Titration
This method involves monitoring the pH of a solution of the compound as a titrant (a strong base, in this case) is added incrementally. The pKa corresponds to the pH at the half-equivalence point.
Step-by-Step Protocol:
Preparation of Solutions:
Analyte Solution: Prepare a ~1 mM solution of 3-Fluoro-2-methylbenzenesulfonamide in water. If solubility is low, a co-solvent such as methanol may be used, and extrapolation to 0% co-solvent is required.
Titrant: Prepare a standardized 0.1 M NaOH solution.
Ionic Strength Adjuster: Prepare a 0.15 M KCl solution to maintain constant ionic strength.[5]
Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[5]
Titration Setup:
Place a known volume (e.g., 20 mL) of the analyte solution in a reaction vessel equipped with a magnetic stirrer.
Add the ionic strength adjuster.
Immerse the calibrated pH electrode and a temperature probe into the solution.
Purge the solution with nitrogen to remove dissolved CO₂.[5]
Titration Procedure:
If necessary, acidify the solution to ~pH 2 with 0.1 M HCl to ensure the sulfonamide is fully protonated.[1]
Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05 mL).
After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the total volume of titrant added.[1][5]
Continue the titration until the pH reaches ~12.
Data Analysis:
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve. The equivalence point is the volume at which the first derivative is maximum and the second derivative is zero.
The pKa is the pH value at the half-equivalence point (half the volume of NaOH required to reach the equivalence point).
Perform at least three replicate titrations and report the average pKa with the standard deviation.[5]
Caption: Experimental workflow for pKa determination by potentiometric titration.
Method 2: UV-Vis Spectrophotometry
This method is suitable for compounds where the protonated and deprotonated forms have distinct UV-Vis absorbance spectra. The pKa can be determined by measuring the absorbance of the compound in a series of buffers with different pH values.
Step-by-Step Protocol:
Preliminary Scan: Record the UV-Vis spectra of the compound in highly acidic (e.g., pH 2) and highly basic (e.g., pH 12) solutions to identify the wavelengths of maximum absorbance for the protonated (λ_acid) and deprotonated (λ_base) species.
Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the estimated pKa range (e.g., from pH 8 to 11).
Sample Preparation: Prepare a set of solutions with a constant total concentration of the sulfonamide, each in a different buffer from the series.
Absorbance Measurement: Measure the absorbance of each solution at a chosen analytical wavelength (ideally one where the difference in absorbance between the acidic and basic forms is maximal).
Data Analysis: The pKa can be calculated using the following equation:
pKa = pH + log[(A - A_base) / (A_acid - A)]
where:
A is the absorbance of the sample at a given pH.
A_acid is the absorbance of the fully protonated form.
A_base is the absorbance of the fully deprotonated form.
A plot of absorbance versus pH will yield a sigmoidal curve, and the pKa is the pH at the inflection point.
Conclusion
Understanding the pKa of 3-Fluoro-2-methylbenzenesulfonamide is crucial for its potential development as a therapeutic agent. Based on established principles of physical organic chemistry, the presence of a meta-fluoro group is expected to increase its acidity relative to the parent benzenesulfonamide (pKa ~10.1), while the ortho-methyl group will likely have a smaller, acidity-decreasing effect. This leads to a reasoned pKa estimation in the range of 9.5 to 9.9. However, due to the complexities of the ortho effect, this estimate should be confirmed through rigorous experimental determination. The detailed protocols for potentiometric titration and UV-Vis spectrophotometry provided herein offer robust and reliable methods for obtaining a precise pKa value, a critical parameter for guiding further drug design and development efforts.
References
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
Kah, M., & Beulke, S. (2004). Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics. Journal of Pharmaceutical and Biomedical Analysis, 35(3), 593-604.
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
LookChem. (n.d.). Cas 98-10-2,Benzenesulfonamide. Retrieved from [Link]
Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]
University of Texas at Austin. (n.d.). Unit 4: Free Energy Relationships. Retrieved from [Link]
Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry. (2025).
Synthesis of 3-Fluoro-2-methylbenzenesulfonamide from sulfonyl chloride
Abstract & Introduction This application note details the optimized synthesis of 3-Fluoro-2-methylbenzenesulfonamide from its corresponding sulfonyl chloride. Sulfonamides are a cornerstone pharmacophore in medicinal che...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
This application note details the optimized synthesis of 3-Fluoro-2-methylbenzenesulfonamide from its corresponding sulfonyl chloride. Sulfonamides are a cornerstone pharmacophore in medicinal chemistry, serving as key motifs in diuretics, antibiotics (sulfa drugs), and carbonic anhydrase inhibitors.
The target molecule contains a 3-fluoro-2-methyl substitution pattern.[1][2][3] The ortho-methyl group introduces steric bulk near the electrophilic sulfur center, while the fluorine atom modulates lipophilicity and metabolic stability. This protocol utilizes a biphasic aminolysis strategy designed to maximize yield while suppressing the competitive hydrolysis side reaction common to electron-deficient sulfonyl chlorides.
Deprotonation: A second equivalent of ammonia (or base) deprotonates the intermediate to form the stable sulfonamide.
Critical Consideration (Hydrolysis vs. Aminolysis):
Water is a competing nucleophile. Although ammonia is significantly more nucleophilic, high temperatures or insufficient ammonia concentration can lead to the formation of the sulfonic acid byproduct (
).
Control Strategy: The reaction is conducted at
initially to kinetically favor aminolysis. A co-solvent (THF) is used to solubilize the lipophilic starting material, ensuring rapid phase transfer.
Reaction Scheme Visualization
Caption: Mechanistic pathway highlighting the competition between productive aminolysis and unwanted hydrolysis.
Experimental Protocol
Reagents & Stoichiometry
Component
Role
Equiv.
MW ( g/mol )
Amount (Example)
3-Fluoro-2-methylbenzenesulfonyl chloride
Starting Material
1.0
208.64
5.00 g
Ammonium Hydroxide (28-30% aq)
Reagent/Base
5.0 - 10.0
35.05
~15 mL
Tetrahydrofuran (THF)
Solvent
N/A
72.11
25 mL
Ethyl Acetate
Extraction Solvent
N/A
88.11
As needed
Step-by-Step Procedure
Step 1: Preparation (0 - 10 min)
Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar.
Dissolve 5.00 g (24.0 mmol) of 3-Fluoro-2-methylbenzenesulfonyl chloride in 25 mL of THF .
Note: The solution should be clear. If the starting material is solid and does not dissolve, mild sonication may be used.
Place the RBF in an ice/water bath and cool to
.
Step 2: Aminolysis (10 - 60 min)
Measure 15 mL of Ammonium Hydroxide (28-30%) .
Add the ammonia solution dropwise to the stirred THF solution over 10 minutes.
Observation: A white precipitate (Ammonium Chloride) may begin to form immediately.
Caution: The reaction is exothermic.[5] Rapid addition may cause solvent boiling or increased hydrolysis.
Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) .
Stir vigorously for 1 to 2 hours .
Monitoring: Check reaction progress via TLC (30% EtOAc in Hexanes) or LCMS. The starting chloride spot should disappear.
Step 3: Workup & Isolation
Concentration: Remove the THF under reduced pressure (Rotary Evaporator) at 35°C. This leaves an aqueous suspension.
Acidification: The residual aqueous mixture is basic. Carefully acidify to pH ~2-3 using 1M HCl .
Why? This converts any unreacted ammonia to soluble ammonium chloride and ensures the sulfonamide is protonated and precipitates (or partitions into organic phase).
Extraction:
If a solid precipitates: Filter, wash with cold water, and dry.
If oil/emulsion forms: Extract with Ethyl Acetate (3 x 30 mL) .
Washing: Combine organic layers and wash with Brine (saturated NaCl) .
Drying: Dry the organic layer over anhydrous Sodium Sulfate (
) . Filter and concentrate in vacuo to yield the crude solid.
Purification (Recrystallization)
Sulfonamides are typically highly crystalline.
Dissolve crude solid in a minimum amount of boiling Ethanol/Water (9:1) or Isopropanol .
Allow to cool slowly to room temperature, then place in a fridge (
) for 2 hours.
Filter the crystals and wash with cold hexanes.
Workflow Visualization
Caption: Operational workflow from starting material solubilization to final crystallization.
Characterization & Quality Control
Expected Analytical Data
Physical State: White to off-white crystalline solid.
Melting Point: Typically 150–170°C (Dependent on purity; experimental determination required).
1H NMR (DMSO-d6, 400 MHz):
7.20 - 7.60 ppm (m, 3H, Aromatic protons). Look for splitting patterns characteristic of 1,2,3-substitution.
7.40 - 7.60 ppm (s, 2H, ). Exchangeable with .
2.30 - 2.40 ppm (d, 3H, ). Appears as a doublet due to long-range coupling with Fluorine ().
Mass Spectrometry (ESI):
Positive Mode:
or .
Negative Mode:
(Sulfonamides ionize well in negative mode due to acidic N-H).
Troubleshooting Guide
Issue
Probable Cause
Solution
Low Yield
Hydrolysis of SM
Ensure temp is during addition. Increase equivalents.
Oiling Out
Product Impurity
The product may oil out during acidification. Extract with EtOAc immediately rather than trying to filter.
SM Remains
Steric Hindrance
The ortho-methyl group slows attack. Warm to 35°C after initial mixing or extend time.
Safety & Handling (E-E-A-T)
Sulfonyl Chlorides: Corrosive and lachrymators. Handle in a fume hood. Hydrolyzes to produce HCl gas.
Ammonia: Toxic by inhalation. Use a sealed addition funnel or work in a well-ventilated hood.
Fluorinated Compounds: Generally stable, but standard PPE (gloves, goggles, lab coat) is mandatory.
References
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard procedure for sulfonamide synthesis).[5][6]
Sigma-Aldrich. 3-Fluoro-2-methylbenzenesulfonyl chloride Product Specification & SDS. Accessed Oct 2023.
National Center for Biotechnology Information. PubChem Compound Summary for Sulfonamide Synthesis.
BenchChem. General Protocols for Sulfonamide Synthesis.
(Note: While specific literature on the 3-fluoro-2-methyl derivative is proprietary or sparse, the protocols listed above are adapted from the standard "Vogel" aminolysis procedure validated for ortho-substituted arylsulfonyl chlorides.)
Application Notes and Protocols for Sulfonamide Formation Using 3-Fluoro-2-methylaniline
Introduction: The Significance of the Sulfonamide Moiety The sulfonamide functional group, R-S(=O)₂-NR₂, is a cornerstone in medicinal chemistry and drug development.[1] Its presence in a molecule can confer a wide range...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of the Sulfonamide Moiety
The sulfonamide functional group, R-S(=O)₂-NR₂, is a cornerstone in medicinal chemistry and drug development.[1] Its presence in a molecule can confer a wide range of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and antidiabetic properties.[2][3] The synthesis of sulfonamides is, therefore, a critical process in the discovery and development of new therapeutic agents.[4][5] This document provides a detailed protocol for the synthesis of a specific sulfonamide, derived from 3-fluoro-2-methylaniline, a versatile building block in organic synthesis.
The classical and most common method for preparing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride.[1][6] This reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation of the starting amine, a process that would render it unreactive. Pyridine is a frequently used base for this purpose due to its sufficient basicity to scavenge the HCl produced without inducing unwanted side reactions.
Reaction Mechanism and Rationale
The formation of a sulfonamide from an aniline derivative and a sulfonyl chloride proceeds via a nucleophilic acyl substitution-like mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. The role of the base, typically pyridine, is crucial. It acts as an acid scavenger, neutralizing the hydrochloric acid that is formed during the reaction. In some instances, particularly with less reactive starting materials, pyridine can also function as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt intermediate.
The choice of 3-fluoro-2-methylaniline as the amine component introduces specific electronic and steric factors that can influence the reaction rate and outcome. The fluorine atom, being electron-withdrawing, can decrease the nucleophilicity of the aniline nitrogen, potentially slowing the reaction. Conversely, the ortho-methyl group can introduce steric hindrance around the reaction center. Understanding these substituent effects is key to optimizing the reaction conditions.
Application Notes and Protocols for 3-Fluoro-2-methylbenzenesulfonamide in Carbonic Anhydrase Inhibitor Research
For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Importance of Carbonic Anhydrase Inhibition and the Rise of Fluorinated Sulfonamides Carbonic anhydrases (CAs) are a superfamily...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of Carbonic Anhydrase Inhibition and the Rise of Fluorinated Sulfonamides
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a pivotal role in fundamental physiological processes.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for respiration, pH homeostasis, and electrolyte balance.[1] The fifteen known human CA isoforms are expressed in various tissues and cellular compartments, and their dysregulation is implicated in a range of pathologies, including glaucoma, epilepsy, and cancer.[1] Consequently, the development of carbonic anhydrase inhibitors (CAIs) has been a cornerstone of medicinal chemistry for decades.[1]
The primary and most extensively studied class of CAIs are the sulfonamides (R-SO₂NH₂). Their mechanism of action involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site, effectively blocking its catalytic function.[1] While numerous sulfonamide-based drugs are in clinical use, a significant challenge remains in achieving isoform-selective inhibition to minimize off-target effects.[2]
Recent advances in drug design have highlighted the strategic incorporation of fluorine atoms to modulate the physicochemical and pharmacokinetic properties of drug candidates. In the context of benzenesulfonamide CAIs, fluorination can enhance binding affinity and alter isoform selectivity.[2] This has led to a growing interest in compounds such as 3-fluoro-2-methylbenzenesulfonamide, which combines the established CA-inhibiting sulfonamide pharmacophore with the unique properties of fluorine and a methyl group on the aromatic ring.
A Note on the Current State of Research: As of the writing of this document, specific inhibitory data (e.g., IC₅₀ or Kᵢ values) for 3-fluoro-2-methylbenzenesulfonamide against various carbonic anhydrase isoforms is not extensively available in the public domain. Therefore, this guide will provide a comprehensive framework for the synthesis, characterization, and evaluation of this compound, using data from closely related analogs to illustrate the expected outcomes and data interpretation. The protocols herein are designed to be robust and adaptable, enabling researchers to generate the necessary data to fully characterize the potential of 3-fluoro-2-methylbenzenesulfonamide as a carbonic anhydrase inhibitor.
Chemical Properties and Rationale for Investigation
3-Fluoro-2-methylbenzenesulfonamide possesses a unique substitution pattern that warrants investigation in the context of carbonic anhydrase inhibition.
The Sulfonamide Group: This is the essential zinc-binding group responsible for the primary inhibitory activity against carbonic anhydrases.
The Fluorine Atom: The high electronegativity of fluorine can influence the acidity of the sulfonamide proton, potentially enhancing its binding to the zinc ion. Furthermore, the position of the fluorine atom can influence interactions with active site residues, thereby affecting isoform selectivity.
The Methyl Group: The ortho-methyl group can introduce steric effects that may favor binding to certain CA isoforms over others. It can also engage in hydrophobic interactions within the enzyme's active site.
The combination of these features suggests that 3-fluoro-2-methylbenzenesulfonamide could exhibit a distinct inhibitory profile with potential for isoform selectivity.
Protocols for Synthesis and Biological Evaluation
Protocol 1: Synthesis of 3-Fluoro-2-methylbenzenesulfonamide
This protocol describes the synthesis of 3-fluoro-2-methylbenzenesulfonamide from its commercially available precursor, 3-fluoro-2-methylbenzenesulfonyl chloride. The reaction involves the amination of the sulfonyl chloride with ammonia.
Materials:
3-Fluoro-2-methylbenzenesulfonyl chloride
Aqueous ammonia (28-30%)
Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Hydrochloric acid (1 M)
Ethyl acetate
Hexanes
Round-bottom flask
Magnetic stirrer and stir bar
Separatory funnel
Rotary evaporator
Silica gel for column chromatography
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-2-methylbenzenesulfonyl chloride (1.0 eq) in dichloromethane (10 mL per gram of sulfonyl chloride).
Amination: Cool the solution in an ice bath to 0 °C. Slowly add aqueous ammonia (5.0 eq) dropwise with vigorous stirring.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes).
Work-up: Once the reaction is complete, dilute the mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford pure 3-fluoro-2-methylbenzenesulfonamide.
Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthetic workflow for 3-fluoro-2-methylbenzenesulfonamide.
This protocol outlines a stopped-flow spectrophotometric assay to determine the inhibitory potency (Kᵢ) of 3-fluoro-2-methylbenzenesulfonamide against various human carbonic anhydrase isoforms. The assay measures the enzyme-catalyzed hydration of CO₂.
Materials:
Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
3-Fluoro-2-methylbenzenesulfonamide
HEPES buffer (10 mM, pH 7.5)
Sodium sulfate (Na₂SO₄, 0.1 M)
Phenol red indicator (0.2 mM)
CO₂-saturated water
Dimethyl sulfoxide (DMSO)
Stopped-flow spectrophotometer
Procedure:
Preparation of Solutions:
Prepare a stock solution of 3-fluoro-2-methylbenzenesulfonamide (10 mM) in DMSO.
Prepare serial dilutions of the inhibitor in assay buffer (HEPES buffer containing Na₂SO₄).
Prepare a solution of the CA enzyme in the assay buffer to a final concentration that gives a linear reaction rate.
Prepare the CO₂ substrate solution by bubbling CO₂ gas through chilled, deionized water.
Enzyme-Inhibitor Pre-incubation: Pre-incubate the enzyme solution with various concentrations of the inhibitor (or DMSO as a vehicle control) for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.
Stopped-Flow Measurement:
Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture and the other with the CO₂-saturated water containing the phenol red indicator.
Rapidly mix the two solutions and monitor the change in absorbance at 557 nm over time (typically 10-20 seconds) at 25°C. The decrease in pH due to carbonic acid formation will cause a color change in the indicator.
Data Analysis:
Determine the initial velocity of the reaction from the linear portion of the absorbance versus time plot for each inhibitor concentration.
Calculate the percentage of inhibition for each concentration relative to the uninhibited control.
Determine the IC₅₀ value (the inhibitor concentration that causes 50% inhibition) by fitting the dose-response data to a suitable equation.
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the CO₂ concentration and Kₘ is the Michaelis-Menten constant for the enzyme.
Caption: Workflow for the cell-based antiproliferative assay.
Data Presentation and Interpretation
The inhibitory activity of 3-fluoro-2-methylbenzenesulfonamide should be evaluated against a panel of key human carbonic anhydrase isoforms to determine its potency and selectivity. The data should be presented in a clear and concise table, as shown below with hypothetical data for illustrative purposes.
Table 1: Inhibitory Activity (Kᵢ, nM) of 3-Fluoro-2-methylbenzenesulfonamide against Human Carbonic Anhydrase Isoforms
Compound
hCA I
hCA II
hCA IX
hCA XII
Selectivity Ratio (I/IX)
Selectivity Ratio (II/IX)
3-Fluoro-2-methylbenzenesulfonamide
1500
755
38.9
12.4
38.6
19.4
Acetazolamide (Reference)
250
12
25
5.7
10
0.48
Note: The data presented here for 3-Fluoro-2-methylbenzenesulfonamide is hypothetical and based on values reported for structurally related compounds for illustrative purposes. [2]Actual experimental values must be determined.
Interpretation of Data:
Potency: The Kᵢ values indicate the concentration of the inhibitor required to produce half-maximal inhibition. Lower Kᵢ values signify higher potency. In the hypothetical data, 3-fluoro-2-methylbenzenesulfonamide shows nanomolar potency against the tumor-associated isoforms hCA IX and hCA XII.
[2]* Selectivity: The selectivity ratios are calculated by dividing the Kᵢ value for an off-target isoform (e.g., hCA I or hCA II) by the Kᵢ value for the target isoform (e.g., hCA IX). Higher selectivity ratios are desirable, as they indicate a greater therapeutic window and potentially fewer side effects. The hypothetical data suggests that 3-fluoro-2-methylbenzenesulfonamide is more selective for hCA IX over the cytosolic isoforms hCA I and hCA II compared to the non-selective inhibitor acetazolamide.
Conclusion and Future Directions
3-Fluoro-2-methylbenzenesulfonamide represents a promising scaffold for the development of novel carbonic anhydrase inhibitors. Its unique substitution pattern warrants a thorough investigation of its inhibitory profile against a full panel of human CA isoforms. The protocols provided in this guide offer a comprehensive framework for the synthesis, in vitro characterization, and cell-based evaluation of this compound.
Future research should focus on:
Determining the experimental Kᵢ values for 3-fluoro-2-methylbenzenesulfonamide against all 15 human CA isoforms.
X-ray crystallography studies to elucidate the binding mode of the inhibitor within the active sites of key CA isoforms. This will provide valuable insights for structure-based drug design.
In vivo studies in relevant animal models to assess the pharmacokinetic properties and therapeutic efficacy of the compound.
Further chemical modifications of the 3-fluoro-2-methylbenzenesulfonamide scaffold to optimize potency and selectivity.
By systematically applying these methodologies, the full potential of 3-fluoro-2-methylbenzenesulfonamide in carbonic anhydrase inhibitor research can be realized, potentially leading to the development of novel therapeutic agents for a variety of diseases.
References
Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters. [Link]
PubChem Compound Summary for CID 172409609, 3-Fluoro-2-(methylamino)benzenesulfonamide. National Center for Biotechnology Information. [Link]
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]
Application Note: Advanced Coupling Protocols for 3-Fluoro-2-methylbenzenesulfonamide
Abstract & Strategic Overview 3-Fluoro-2-methylbenzenesulfonamide represents a challenging class of nucleophiles in medicinal chemistry. The presence of the ortho-methyl group introduces significant steric strain (A-valu...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
3-Fluoro-2-methylbenzenesulfonamide represents a challenging class of nucleophiles in medicinal chemistry. The presence of the ortho-methyl group introduces significant steric strain (A-value ~1.70) proximal to the sulfonamide nitrogen, while the meta-fluorine atom modulates the acidity (pKa ~9.8–10.2) and lipophilicity of the scaffold.
Standard nucleophilic aromatic substitution (SNAr) is rarely effective for coupling this sulfonamide to aryl halides unless the electrophile is highly activated (e.g., para-nitro fluorobenzenes). Consequently, transition-metal catalysis is the requisite pathway for efficient coupling.
This guide details two high-fidelity protocols:
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig): The "Gold Standard" for coupling with aryl halides/triflates.
Copper-Catalyzed Oxidative Coupling (Chan-Lam): A robust alternative for coupling with aryl boronic acids under aerobic conditions.
Mechanistic Insight & Reagent Selection
The Steric Challenge
The ortho-methyl group on the benzenesulfonamide ring creates a steric clash during the reductive elimination step of the catalytic cycle. Standard ligands (e.g., BINAP, dppf) often fail to promote this step, leading to catalyst decomposition or hydrodehalogenation of the electrophile.
The Solution: Dialkylbiaryl Phosphine Ligands
To overcome this, we utilize bulky, electron-rich phosphine ligands. _t_BuBrettPhos is the ligand of choice. Its large steric bulk promotes the difficult reductive elimination of the N-arylsulfonamide, while its electron-rich nature facilitates oxidative addition.
Reagent Decision Matrix
Component
Recommended Reagent
Scientific Rationale
Catalyst Precursor
_t_BuBrettPhos Pd G4
A 4th-generation palladacycle precatalyst. It activates at room temperature, ensuring the active LPd(0) species is generated immediately without requiring excess ligand or harsh reduction steps.
Ligand (if not G4)
_t_BuBrettPhos
Specifically engineered for amidation/sulfonamidation of hindered substrates. Superior to XPhos for sulfonamides.
Base
K₃PO₄ or Cs₂CO₃
Mild enough to prevent functional group degradation but strong enough (pKb ~2) to deprotonate the sulfonamide (pKa ~10) after coordination to Pd.
Solvent
t-Amyl Alcohol
High boiling point (102°C) and moderate polarity. Solubilizes the inorganic base better than toluene while remaining non-coordinating.
Visualizing the Mechanism
The following diagram illustrates the catalytic cycle, highlighting the critical role of the base and ligand in overcoming the steric barrier imposed by the ortho-methyl group.
Caption: Pd-catalyzed sulfonamidation cycle. The 'Coordination' step is the critical bottleneck due to the ortho-methyl steric hindrance.
Protocol A: Palladium-Catalyzed Cross-Coupling
Best for: Coupling with Aryl Bromides, Chlorides, or Triflates.
Scale: 0.5 mmol (adaptable).
Solvent: t-Amyl alcohol (anhydrous) or 1,4-Dioxane.
Step-by-Step Methodology
Preparation: Oven-dry a reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.
Charging Solids: Add the sulfonamide (1.0 equiv), aryl halide (if solid, 1.0 equiv), K₃PO₄ (2.0 equiv), and _t_BuBrettPhos Pd G4 (0.02 equiv) to the vial.
Note: If using the Pd₂(dba)₃ + Ligand method, premix them in the solvent for 5 mins before adding to the reaction to ensure ligation.
Inerting: Cap the vial with a septum. Evacuate and backfill with Argon three times.
Solvent Addition: Syringe in anhydrous t-Amyl alcohol (concentration ~0.2 M).
Note: If the aryl halide is a liquid, add it at this stage via syringe.
Reaction: Place the vial in a pre-heated block at 90°C – 110°C . Stir vigorously (800+ rpm).
Time: Typically 4–16 hours. Monitor via LCMS.
Workup: Cool to room temperature. Dilute with EtOAc. Filter through a pad of Celite to remove palladium residues and inorganic salts. Concentrate the filtrate.
Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).
Protocol B: Chan-Lam Oxidative Coupling
Best for: Coupling with Aryl Boronic Acids (when halides are unavailable).
Scale: 0.5 mmol.
Application Notes and Protocols for N-Alkylation of 3-Fluoro-2-methylbenzenesulfonamide
Introduction: The Significance of N-Alkyl Sulfonamides in Modern Chemistry The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development, present in a wide array of therapeutic agents. The...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of N-Alkyl Sulfonamides in Modern Chemistry
The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development, present in a wide array of therapeutic agents. The strategic N-alkylation of sulfonamides, such as 3-fluoro-2-methylbenzenesulfonamide, allows for the fine-tuning of a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. This guide provides an in-depth exploration of the reaction conditions for the N-alkylation of 3-fluoro-2-methylbenzenesulfonamide, offering researchers a selection of robust protocols to facilitate their synthetic endeavors. The methodologies presented herein are chosen for their versatility, efficiency, and applicability to modern drug discovery campaigns.
Strategic Approaches to N-Alkylation: A Method Selection Guide
The choice of an appropriate N-alkylation strategy is contingent upon several factors, including the nature of the alkylating agent, the desired scale of the reaction, and the functional group tolerance required. Below, we dissect three of the most effective and widely adopted methods for the N-alkylation of sulfonamides.
The Mitsunobu Reaction: A Classic for Mild and Inversive Alkylation
The Mitsunobu reaction stands as a powerful tool for the formation of C-N bonds under mild conditions, proceeding with a characteristic inversion of stereochemistry at the alcohol's carbon center.[1][2] This reaction is particularly advantageous when dealing with sensitive substrates or when a specific stereochemical outcome is desired. The reaction is mediated by the combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1]
Causality of Experimental Choices:
The reaction is initiated by the formation of a highly reactive phosphonium salt from the azodicarboxylate and the phosphine. This species then activates the alcohol, rendering the hydroxyl group a good leaving group. The sulfonamide, acting as the nucleophile, can then displace the activated hydroxyl group, leading to the formation of the desired N-alkylated product. The order of reagent addition is critical to the success of the reaction; typically, the alcohol, sulfonamide, and phosphine are mixed prior to the dropwise addition of the azodicarboxylate at a reduced temperature to control the exothermic reaction.[3]
Caption: Mechanism of Phase-Transfer Catalyzed N-Alkylation.
Experimental Protocols
Protocol 1: N-Alkylation of 3-Fluoro-2-methylbenzenesulfonamide via the Mitsunobu Reaction
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-fluoro-2-methylbenzenesulfonamide (1.0 equiv), the desired alcohol (1.2 equiv), and triphenylphosphine (1.5 equiv).
Dissolve the solids in anhydrous THF (approximately 0.1-0.2 M concentration with respect to the sulfonamide).
Cool the reaction mixture to 0 °C using an ice bath.
Slowly add diisopropyl azodicarboxylate (1.5 equiv) dropwise to the stirred solution over 10-15 minutes.
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
Stir the reaction for 6-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, concentrate the reaction mixture under reduced pressure.
The crude product can be purified by flash column chromatography on silica gel, typically eluting with a gradient of ethyl acetate in hexanes, to afford the pure N-alkylated sulfonamide. The byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a non-polar solvent like diethyl ether or hexanes prior to chromatography.
[3]#### Protocol 2: Iridium-Catalyzed N-Alkylation of 3-Fluoro-2-methylbenzenesulfonamide with Alcohols (Borrowing Hydrogen)
In a dry Schlenk tube under an inert atmosphere, combine 3-fluoro-2-methylbenzenesulfonamide (1.0 equiv), the alcohol (1.5 equiv), [Cp*IrCl₂]₂ (1.0 mol%), and potassium tert-butoxide (20 mol%).
Add anhydrous toluene to achieve a concentration of approximately 0.5 M with respect to the sulfonamide.
Seal the tube and heat the reaction mixture to 100-120 °C in an oil bath.
Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
After completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated sulfonamide.
Protocol 3: N-Alkylation of 3-Fluoro-2-methylbenzenesulfonamide with an Alkyl Halide using Phase-Transfer Catalysis
Materials:
3-Fluoro-2-methylbenzenesulfonamide (1.0 equiv)
Alkyl halide (e.g., benzyl bromide) (1.1 equiv)
Sodium hydroxide (2.0 equiv)
Tetrabutylammonium bromide (TBAB) (5 mol%)
Toluene or Dichloromethane (DCM)
Water
Procedure:
In a round-bottom flask, dissolve 3-fluoro-2-methylbenzenesulfonamide (1.0 equiv) and tetrabutylammonium bromide (5 mol%) in toluene or DCM.
In a separate beaker, prepare an aqueous solution of sodium hydroxide (2.0 equiv).
Add the aqueous sodium hydroxide solution to the organic solution containing the sulfonamide.
Add the alkyl halide (1.1 equiv) to the biphasic mixture.
Stir the reaction vigorously at room temperature for 8-16 hours. Vigorous stirring is essential to ensure efficient phase transfer.
Monitor the reaction by TLC or LC-MS.
Upon completion, separate the organic layer.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Filter and concentrate the organic phase under reduced pressure.
Purify the residue by flash column chromatography on silica gel to obtain the desired N-alkylated product.
Data Summary: Comparison of N-Alkylation Methods
Method
Alkylating Agent
Catalyst/Reagent
Base
Solvent
Temperature
Key Advantages
Mitsunobu Reaction
Alcohols
PPh₃, DIAD/DEAD
None
THF, Dioxane
0 °C to RT
Mild conditions, stereochemical inversion, broad functional group tolerance.
The N-alkylation of 3-fluoro-2-methylbenzenesulfonamide is a versatile transformation that can be accomplished through several reliable methods. The choice of protocol should be guided by the specific requirements of the synthesis, including the nature of the alkylating agent, scale, and desired functional group tolerance. The Mitsunobu reaction offers a mild and stereoinversive route using alcohols. For a more sustainable approach, borrowing hydrogen catalysis provides an atom-economical alternative. Finally, phase-transfer catalysis presents a robust and scalable option for alkylation with alkyl halides. By understanding the principles and practical considerations of each method, researchers can confidently select and execute the most suitable protocol for their synthetic targets.
References
Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals. ACS Publications.
Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Chemistry Portal.
Mitsunobu reaction. Organic Synthesis.
Reaction Route and Mechanism of the Direct N-Alkylation of Sulfonamides on Acidic Mesoporous Zeolite β-Catalyst. ACS Publications.
Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines. Penn State Research Database.
Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. PubMed.
Mono‐N‐alkylation of benzene sulfonamide with various alcohols. ResearchGate.
Diiodine–Triethylsilane System: Formation of N-Alkylsulfonamides from Aldehydes or Ketones and Sulfonamides. Thieme E-Books & E-Journals.
Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications.
Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. RSC Publishing.
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC.
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC.
N-Alkylation o f sulfoximines and sulfonimidamides under phase transfer catalysis. ResearchGate.
Alkylation of Amines under Mitsunobu Conditions. Thieme.
Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Taylor & Francis Online.
Asymmetric reductive amination of other sulfonamides (3 a–3 p) and synthesis of drug candidates (3 q–3 s). ResearchGate.
Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. PMC.
Copper-Catalyzed N-Alkylation of Sulfonamides with Benzylic Alcohols: Catalysis and Mechanistic Studies. Wiley Online Library.
New Directions in the Mitsunobu Reaction. Nottingham ePrints.
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications.
Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. MDPI.
Simple and versatile catalytic system for N-alkylation of sulfonamides with various alcohols. PubMed.
Organic Syntheses Procedure. Organic Syntheses.
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight.
How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry.
Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry.
Rearrangement Reaction Based on the Structure of N-Fluoro- N-alkyl Benzenesulfonamide. PubMed.
Technical Support Center: Synthesis of 3-Fluoro-2-methylbenzenesulfonamide
Welcome to the technical support center for the synthesis of 3-Fluoro-2-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of thi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 3-Fluoro-2-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues.
The primary route to 3-Fluoro-2-methylbenzenesulfonamide involves a two-step process: the electrophilic chlorosulfonation of 2-fluorotoluene, followed by the amination of the resulting sulfonyl chloride. While theoretically straightforward, this synthesis pathway is fraught with challenges related to regioselectivity, reaction control, and product purification. This guide provides in-depth, field-proven insights to address these challenges.
Frequently Asked Questions (FAQs)
Q1: My chlorosulfonation of 2-fluorotoluene is giving a very low yield. What are the most likely causes?
A1: Low yields in this step typically stem from three main issues: incomplete reaction, improper temperature control, or side reactions. Incomplete reactions can occur if the reaction time is too short or the temperature is too low.[1] Conversely, excessively high temperatures can lead to the formation of sulfone byproducts.[2] It is also critical to use fresh, high-purity chlorosulfonic acid, as it can decompose over time.
Q2: I'm observing a mixture of isomers in my product. How can I improve the regioselectivity of the chlorosulfonation?
A2: The directing effects of the methyl and fluoro groups on the starting material, 2-fluorotoluene, are crucial. Both are ortho-, para-directing groups. The desired 3-fluoro-2-methylbenzenesulfonyl chloride is one of several possible isomers. To favor the desired isomer, precise temperature control is key. Running the reaction at a lower temperature (0-5 °C) can enhance selectivity. The choice of solvent can also influence the isomeric ratio.
Q3: During the amination step, my reaction mixture turns into a thick, unmanageable slurry. What can I do?
A3: This is a common issue caused by the precipitation of ammonium chloride and the product.[1] To manage this, ensure vigorous stirring throughout the addition of the sulfonyl chloride to the ammonia solution. Using a more dilute ammonia solution or a co-solvent system can also help maintain a stirrable mixture.
Q4: My final product is discolored. What is the best way to purify it?
A4: Discoloration often arises from impurities formed during the chlorosulfonation step. Recrystallization is the most common purification method. A solvent system such as ethanol/water or ethyl acetate/hexane is often effective.[1] If recrystallization is insufficient, column chromatography on silica gel can be used to obtain a high-purity product.[1] The use of activated carbon during recrystallization can also help remove colored impurities.[3]
Troubleshooting and Optimization Guides
Part 1: Chlorosulfonation of 2-Fluorotoluene
This electrophilic aromatic substitution is the most critical step for determining the overall yield and purity. The primary challenge is controlling the regioselectivity and minimizing side reactions.
Symptoms:
TLC or GC-MS analysis shows a significant amount of unreacted 2-fluorotoluene.
The isolated yield of the sulfonyl chloride is low, even after accounting for isomers.
Root Causes & Solutions:
Cause
Scientific Rationale
Troubleshooting Action
Insufficient Reagent
Chlorosulfonic acid is both the reagent and the solvent in many procedures. An insufficient amount will lead to an incomplete reaction.
Increase the molar excess of chlorosulfonic acid. A 3-5 fold excess is common.
Low Reaction Temperature
The activation energy for the sulfonation may not be met at very low temperatures, leading to a sluggish reaction.[4]
Allow the reaction to proceed at a slightly higher temperature (e.g., room temperature) after the initial exothermic addition is controlled at 0-5 °C. Monitor progress by TLC.
Decomposed Reagent
Chlorosulfonic acid is highly reactive and can hydrolyze upon exposure to atmospheric moisture, reducing its potency.
Use a fresh bottle of chlorosulfonic acid or distill it prior to use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[1]
Symptoms:
¹H NMR or GC-MS analysis of the crude product shows multiple isomers of the fluoro-methylbenzenesulfonyl chloride.
Difficulty in isolating the desired 3-fluoro-2-methyl isomer.
Root Causes & Solutions:
The methyl group is an activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. This leads to a complex mixture of products.
Caption: Isomer formation in the chlorosulfonation of 2-fluorotoluene.
Cause
Scientific Rationale
Troubleshooting Action
High Reaction Temperature
Higher temperatures provide more energy to overcome the activation barriers for the formation of less-favored isomers, reducing selectivity.
Maintain a strict temperature of 0-5 °C during the addition of 2-fluorotoluene to chlorosulfonic acid.[4]
Kinetic vs. Thermodynamic Control
Sulfonation can be reversible at higher temperatures, leading to the formation of the thermodynamically more stable isomer, which may not be the desired product.[5]
Running the reaction at a low temperature for a sufficient duration favors the kinetically controlled product distribution.
Part 2: Amination of 3-Fluoro-2-methylbenzenesulfonyl Chloride
This nucleophilic substitution reaction converts the sulfonyl chloride to the desired sulfonamide. The main challenges are managing the reaction exotherm and ensuring complete conversion.
Symptoms:
Low isolated yield of the final product.
Presence of unreacted sulfonyl chloride or the corresponding sulfonic acid in the crude product.
Root Causes & Solutions:
Caption: Troubleshooting workflow for the amination step.
Cause
Scientific Rationale
Troubleshooting Action
Hydrolysis of Sulfonyl Chloride
Sulfonyl chlorides are highly susceptible to hydrolysis, especially in aqueous ammonia. This forms the unreactive sulfonic acid.[2]
Add the sulfonyl chloride (neat or dissolved in an inert solvent like THF or dioxane) slowly to a cold (0-5 °C) and well-stirred concentrated ammonia solution. This ensures the amine is in large excess and reacts faster than water.
Incomplete Reaction
The reaction may not go to completion if the time is too short or the temperature is too low after the initial addition.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete conversion. Monitor by TLC until the sulfonyl chloride spot disappears.[1]
Loss during Workup
The sulfonamide product may have some solubility in water, leading to losses during aqueous workup and washing steps.
After quenching the reaction, adjust the pH to be slightly acidic to ensure the product is fully precipitated before filtration. Wash the precipitate with minimal amounts of cold water.
Experimental Protocols
Protocol 1: Chlorosulfonation of 2-Fluorotoluene
Materials:
2-Fluorotoluene
Chlorosulfonic acid (ClSO₃H)
Dichloromethane (DCM, optional solvent)
Ice
Sodium bicarbonate (NaHCO₃) solution, saturated
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.
Charge the flask with chlorosulfonic acid (4.0 eq) and cool it to 0-5 °C in an ice-salt bath.
Add 2-fluorotoluene (1.0 eq) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.[4]
After the addition is complete, stir the mixture at 0-5 °C for an additional 2 hours.
Monitor the reaction by TLC (e.g., 9:1 Hexane:EtOAc) until the starting material is consumed.
Very carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring.
Extract the aqueous layer with dichloromethane (3 x volumes).
Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-fluoro-2-methylbenzenesulfonyl chloride. The product should be used immediately in the next step.
Protocol 2: Amination to form 3-Fluoro-2-methylbenzenesulfonamide
Materials:
Crude 3-fluoro-2-methylbenzenesulfonyl chloride
Ammonium hydroxide (NH₄OH), concentrated (28-30%)
Tetrahydrofuran (THF, optional)
Hydrochloric acid (HCl), 1M
Cold deionized water
Procedure:
In a flask equipped with a magnetic stirrer, cool concentrated ammonium hydroxide (10 eq) to 0-5 °C in an ice bath.
Dissolve the crude sulfonyl chloride (1.0 eq) in a minimal amount of THF (if necessary to facilitate addition).
Add the sulfonyl chloride solution dropwise to the cold, stirring ammonia solution. A white precipitate will form.[1]
After the addition, remove the ice bath and allow the mixture to stir at room temperature for 3 hours.
Cool the mixture again in an ice bath and acidify to pH ~5-6 with 1M HCl to ensure complete precipitation of the product.
Filter the white solid, wash it thoroughly with cold deionized water, and dry it under vacuum to obtain the crude 3-Fluoro-2-methylbenzenesulfonamide.
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) for purification.
References
Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis - Benchchem.
US2777844A - Sulfonamide purification process - Google Patents.
An In-depth Technical Guide to the Electrophilic Aromatic Substitution in the Synthesis of 4-(Chlorosulfonyl)benzoic Acid - Benchchem.
20.6: Reactions of Amines - Chemistry LibreTexts.
managing exothermic reactions in the synthesis of sulfonamides - Benchchem.
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC. Available at: [Link]
A Comparative Guide to Determining the Purity of Synthesized Sulfonamides - Benchchem.
Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. Available at: [Link]
Technical Support Center: Purification of 3-Fluoro-2-methylbenzenesulfonamide
Welcome to the technical support resource for the purification of 3-Fluoro-2-methylbenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are working wit...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for the purification of 3-Fluoro-2-methylbenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this compound. Here, we move beyond simple protocols to address the common and nuanced challenges encountered during purification, providing not just solutions but the underlying scientific rationale to empower your experimental decisions.
Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of 3-Fluoro-2-methylbenzenesulfonamide in a direct question-and-answer format.
Question 1: My product "oiled out" during recrystallization instead of forming crystals. What's happening and how do I fix it?
Answer:
"Oiling out" is a common phenomenon where the solute separates from the cooling solvent as a liquid phase (an oil) rather than a solid crystalline lattice.[1] This is typically due to one of two reasons:
High Impurity Load: The presence of significant impurities can depress the melting point of your product, causing it to separate as a supercooled liquid.
Inappropriate Solvent Choice: The boiling point of your chosen solvent may be higher than the melting point of your sulfonamide, or the solvent may be too nonpolar for the compound.[1]
Solutions:
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool much more slowly. A slower cooling rate gives the molecules more time to orient themselves into a crystal lattice.[1]
Change the Solvent System: The initial solvent may be too nonpolar. For sulfonamides, which possess both polar (sulfonamide group) and nonpolar (aromatic ring) character, a mixed-solvent system is often effective. Ethanol-water or isopropanol-water mixtures are excellent starting points.[1]
Pre-Purification: If the crude material is highly impure, a preliminary purification by flash column chromatography is recommended to remove the bulk of the impurities before attempting a final recrystallization.[1]
Question 2: I've followed the recrystallization protocol, but no crystals are forming, even after the solution has cooled completely. What should I do?
Answer:
The failure of crystals to form from a cooled solution is typically due to either excessive solvent use or the formation of a stable supersaturated solution.[1]
Solutions:
Induce Crystallization:
Scratching: Use a glass rod to gently scratch the inside of the flask just below the surface of the liquid. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[1]
Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution. This "seed" crystal will act as a template for further crystallization.[1]
Reduce Solvent Volume: If the solution is not sufficiently saturated, you have likely used too much solvent. Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator. Allow the more concentrated solution to cool again.
Lower the Cooling Temperature: After the solution has reached room temperature, place it in an ice bath or a refrigerator (0-4°C) to further decrease the solubility of the compound and promote crystallization.[1]
Question 3: After column chromatography, my TLC and HPLC analyses still show the presence of a persistent impurity. How can I improve the separation?
Answer:
This indicates that the chromatographic resolution between your product and the impurity is insufficient. The primary cause is an improperly optimized mobile phase.
Solutions:
Optimize the Mobile Phase: The goal is to find a solvent system that provides a significant difference in the retention factor (Rƒ) for your product and the impurity on a TLC plate. Test various solvent systems with different polarities. For sulfonamides, common mobile phases include mixtures of hexanes and ethyl acetate or dichloromethane and methanol. A good target is an Rƒ of ~0.3-0.4 for the desired compound.
Employ Gradient Elution: If a single isocratic solvent system fails to provide adequate separation, a gradient elution is highly effective. Start with a less polar mobile phase to elute nonpolar impurities, and gradually increase the polarity to elute your product, leaving more polar impurities on the column.
Check Column Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.
Consider a Different Stationary Phase: If separation on silica gel is challenging, consider alternative stationary phases. For example, if the impurity is basic, an amino-bonded silica column could provide a different selectivity.[2]
Question 4: My final product has a yellow or brown tint. How can I remove the color?
Answer:
Colored impurities are common in aromatic syntheses. These are often highly conjugated, polar molecules that persist in small quantities.
Solution:
Activated Charcoal Treatment: During the recrystallization process, after your product is fully dissolved in the hot solvent, add a very small amount (1-2% by weight) of activated charcoal to the solution.[1] Boil the solution with the charcoal for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration through a fluted filter paper to remove the charcoal, and then allow the filtrate to cool and crystallize.[1] Be aware that charcoal can also adsorb some of your product, so use it sparingly.
Frequently Asked Questions (FAQs)
Q1: What is the best initial purification strategy for crude 3-Fluoro-2-methylbenzenesulfonamide?
The choice between recrystallization and flash chromatography as the primary purification method depends on the purity of the crude material.
For relatively pure crude material (>85%): Recrystallization is often the most efficient method for obtaining a highly pure final product. It is faster and uses less solvent than chromatography.
For highly impure crude material (<85%): Flash column chromatography is the preferred method to separate the desired product from multiple byproducts and unreacted starting materials. The partially purified fractions from the column can then be combined and subjected to a final recrystallization step to achieve maximum purity.
Q2: How do I select an appropriate recrystallization solvent?
The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] The principle of "like dissolves like" is a good starting point. Given the structure of 3-Fluoro-2-methylbenzenesulfonamide (an aromatic ring, a polar sulfonamide group), solvents of intermediate polarity are often successful.
A systematic screening approach is recommended:
Place a small amount of your crude product in several test tubes.
Add a small volume of a different solvent to each tube.
Observe solubility at room temperature. The ideal solvent will not dissolve the compound well.
Heat the tubes that showed poor solubility. The compound should now dissolve completely.
Allow the hot solutions to cool. The solvent that produces a high yield of clean-looking crystals is your best choice.
Solvent System
Polarity
Boiling Point (°C)
Notes
Water
High
100
Unlikely to dissolve the compound alone.
Ethanol/Water
Med-High
~78-100
Excellent starting point for many sulfonamides.[1]
Good for dissolving, may require a nonpolar anti-solvent like hexanes.
Toluene
Low
111
Can be effective if impurities are highly polar.
Hexanes
Very Low
69
Unlikely to dissolve the compound, but useful as an anti-solvent.
Q3: What are the most likely impurities in my sample?
The impurities will depend on the synthetic route. Assuming the standard synthesis from 3-Fluoro-2-methylbenzenesulfonyl chloride and an ammonia source:
Hydrolysis Product: 3-Fluoro-2-methylbenzenesulfonic acid, formed if the sulfonyl chloride reacts with trace water.
Side-Reaction Products: Depending on the reaction conditions, trace amounts of related isomers or over-aminated products could be present.
Q4: How can I definitively assess the purity of my final product?
A single method is often insufficient. A combination of techniques provides the most reliable assessment:
High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative purity analysis. A sharp, symmetrical peak indicates high purity. Integration of the peak area will give a percentage purity.[5][6]
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the main peak (by mass) and can help identify the mass of any impurities.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: Provides structural confirmation. The absence of signals corresponding to impurities is a strong indicator of purity.[7]
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2°C). A broad or depressed melting point indicates the presence of impurities.[3][8]
Protocols & Workflows
Workflow 1: General Purification Strategy
This diagram outlines the decision-making process for purifying crude 3-Fluoro-2-methylbenzenesulfonamide.
Caption: Decision workflow for selecting the primary purification method.
Protocol 1: Standard Recrystallization Procedure
Solvent Selection: Choose an appropriate solvent or solvent pair based on preliminary screening (see FAQ 2).
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to fully dissolve the solid. Add the solvent in small portions, allowing the solution to return to a boil between additions.
Decolorization (If Necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for 2-5 minutes.[1]
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration using pre-heated glassware to remove them.[1]
Crystallization: Cover the flask and allow the hot filtrate to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.
Maximize Yield: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[1][3]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surface.
Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature until a constant weight is achieved.
Workflow 2: Troubleshooting Recrystallization
Caption: Decision tree for common recrystallization issues.
Protocol 2: Flash Column Chromatography
Adsorbent: Use silica gel (typically 230-400 mesh) as the stationary phase.
Mobile Phase Selection: Using TLC, determine a solvent system (e.g., Hexanes/Ethyl Acetate) that gives an Rƒ value of ~0.3-0.4 for 3-Fluoro-2-methylbenzenesulfonamide.
Column Packing: Pack the column with a slurry of silica gel in the initial, least polar mobile phase. Ensure there are no air bubbles or cracks.
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
Elution: Begin eluting with the mobile phase, applying positive pressure (air or nitrogen). Collect fractions in test tubes.
Monitoring: Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.
Combine and Concentrate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified sulfonamide.
References
Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem. (n.d.).
Recrystallization of Sulfanilamide | PDF | Solubility | Chemical Polarity - Scribd. (n.d.).
Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process - MDPI. (2019, August 29).
Troubleshooting common issues in the synthesis of aryl sulfonic acids - Benchchem. (n.d.).
Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents | Industrial & Engineering Chemistry Research - ACS Publications. (2006, March 8).
(PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography - ResearchGate. (n.d.).
US2777844A - Sulfonamide purification process - Google Patents. (n.d.).
CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry - NUCLEUS information resources. (n.d.).
HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland - MDPI. (2022, March 21).
Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC. (2019, January 28).
Solubility issues of 3-Fluoro-2-methylbenzenesulfonamide in DMSO
Topic: Troubleshooting Solubility in DMSO Introduction: The Solubility Paradox Welcome to the technical support hub for 3-Fluoro-2-methylbenzenesulfonamide (CAS: 160233-56-1). Users frequently report a "solubility parado...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Solubility in DMSO
Introduction: The Solubility Paradox
Welcome to the technical support hub for 3-Fluoro-2-methylbenzenesulfonamide (CAS: 160233-56-1). Users frequently report a "solubility paradox" with this compound: it appears soluble initially but precipitates unpredictably during storage or biological application.
This guide moves beyond basic instructions to explain the thermodynamics of this failure. Sulfonamides possess strong hydrogen-bonding donors (
) that create high crystal lattice energy. While DMSO is an excellent solvent for this class, its hygroscopic nature (water absorption) is the primary antagonist, acting as a "silent anti-solvent" that forces the compound out of solution.
Module 1: Initial Dissolution (Getting it into Solution)
User Issue: "I added DMSO to the powder, but particles remain visible even after vortexing."
The Mechanism
The fluorine atom at the C3 position and the methyl group at C2 increase the lipophilicity (LogP) of the molecule compared to a naked benzenesulfonamide, but they also facilitate tight crystal packing. Vortexing alone often fails to overcome the Lattice Energy (
) required to break the solid-solid interactions.
Troubleshooting Protocol
Step
Action
Technical Rationale
1
Heat to 37°C - 50°C
DMSO is thermally stable up to 150°C. Mild heating increases the kinetic energy of the solvent molecules, lowering the energy barrier for solvation [1].
2
Ultrasonic Bath (Sonication)
Acoustic cavitation creates microscopic high-pressure/high-temperature zones that mechanically disrupt the crystal lattice, forcing the solvent into the solid structure [2].
3
Visual Confirmation
Hold the vial against a light source. The solution must be completely clear. Any "haze" indicates micro-crystals that will act as nucleation sites for massive precipitation later.
Critical Warning: Do not exceed 60°C. While DMSO is stable, the sulfonamide moiety may undergo degradation or side reactions at elevated temperatures over prolonged periods.
User Issue: "My 100mM stock solution was clear yesterday, but today there are crystals at the bottom."
The Mechanism: The Hygroscopic Trap
This is the most common failure point. DMSO is aggressively hygroscopic.[1][2] At 20°C and 60% relative humidity, pure DMSO can absorb significant water weight within hours.
3-Fluoro-2-methylbenzenesulfonamide is hydrophobic (lipophilic).
Water is a strong anti-solvent for this compound.
As DMSO absorbs atmospheric moisture, the solvent power decreases. Once the water content hits a critical threshold (often as low as 2-5%), the compound precipitates [3].
Visualizing the Failure Mode
Figure 1: The cascade of events leading to precipitation in DMSO stocks due to moisture absorption.
The Fix: The "Dry Chain" Protocol
Use Anhydrous DMSO: Always start with a fresh, unopened bottle or DMSO stored over molecular sieves.
Single-Use Aliquots: Never store a large "master stock" that is repeatedly opened. Aliquot the stock into small volumes (e.g., 50 µL) immediately after preparation.
Seal & Freeze: Store aliquots at -20°C. While freezing protects the chemical, thawing is a risk.
Note: DMSO freezes at ~18.5°C. If water is present, the freezing point drops, and "slush" forms, which concentrates the compound in the remaining liquid, forcing precipitation [4].[3]
Module 3: Biological Application (The Dilution Shock)
User Issue: "When I add the stock to my cell culture media, it turns cloudy immediately."
The Mechanism
This is "Solvent Shock." You are moving the compound from a favorable environment (DMSO) to a hostile one (Aqueous Media). If the local concentration exceeds the solubility limit during the mixing process, the compound crashes out before it can disperse.
Step-by-Step Dilution Protocol
Step
Procedure
Rationale
1
Prepare Intermediate
Do not jump from 100% DMSO to 0.1% DMSO in one step. Create a 10x or 100x intermediate in pure DMSO first if necessary to ensure accuracy, but usually, the issue is the final mix.
2
Warm the Media
Ensure your culture media is at 37°C. Cold media decreases solubility and accelerates precipitation.
3
Dynamic Mixing
Do not pipette the DMSO stock onto the static surface of the media. 1. Vortex the media gently.2. Inject the DMSO stock into the vortex (sub-surface).3. This ensures rapid dispersion, preventing local supersaturation.
4
Limit Final Conc.
Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity, but also ensure the compound concentration is within its aqueous solubility limit (likely < 100 µM for this sulfonamide).
Decision Tree: Troubleshooting Workflow
Figure 2: Logical decision tree for resolving solubility issues at stock and application stages.
Frequently Asked Questions (FAQs)
Q: What is the maximum solubility of 3-Fluoro-2-methylbenzenesulfonamide in DMSO?A: While batch-specific data varies, structurally similar sulfonamides typically achieve 50 mM to 100 mM in pure, anhydrous DMSO. However, for biological assays, we recommend preparing stocks at 10 mM or 20 mM to reduce the risk of precipitation upon freeze-thaw cycles.
Q: Can I use ethanol instead of DMSO?A: Sulfonamides generally have lower solubility in ethanol compared to DMSO. Ethanol is also more volatile, leading to concentration changes over time. DMSO remains the gold standard, provided moisture is managed [5].
Q: My frozen stock has a "slushy" appearance. Is it ruined?A: Not necessarily, but it indicates the DMSO has absorbed water (pure DMSO freezes as a solid block).
Action: Thaw completely at 37°C, vortex vigorously, and check for clarity. If clear, use immediately. If precipitate remains, discard—the effective concentration is now unknown.
Technical Support Center: Recrystallization of 3-Fluoro-2-methylbenzenesulfonamide
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 3-Fluoro-2-methylbenzenesulfonamide via recrystallization. This documen...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 3-Fluoro-2-methylbenzenesulfonamide via recrystallization. This document offers troubleshooting advice and answers to frequently asked questions to ensure successful, high-purity outcomes in your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process.
Question: My compound "oiled out" instead of crystallizing. What should I do?
Answer:
"Oiling out" is a phenomenon where the solute separates from the solution as a liquid instead of a solid crystalline structure.[1] This often occurs when a compound's melting point is below the boiling point of the chosen solvent, or when the solution is cooled too rapidly, leading to a high degree of supersaturation.[2][3] An oily product is typically impure and requires further action.[1]
Solutions:
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent (10-20% more volume) to slightly decrease the saturation.[1]
Slow Down Cooling: Allow the flask to cool to room temperature more gradually. You can insulate the flask with glass wool or a cloth, or place it within a warm water bath that is allowed to cool slowly to ambient temperature.[4] This slower process gives molecules time to orient themselves into a crystal lattice.
Change the Solvent System: The solvent may be too nonpolar.[1] Consider switching to a more polar solvent or employing a solvent-pair system. For sulfonamides, mixtures like ethanol-water or isopropanol-water are often effective.[1]
Induce Crystallization at a Higher Temperature: Try to induce crystallization by scratching the flask or adding a seed crystal just as the solution begins to cool and is still warm. This can encourage crystal formation before the solution becomes highly supersaturated.[2][5]
Question: No crystals are forming, even after the solution has fully cooled. What are the next steps?
Answer:
The failure of crystals to form is typically due to either insufficient supersaturation (too much solvent was used) or the solution remaining in a supersaturated state without nucleation.[6][7]
Solutions:
Induce Nucleation:
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic rough edges on the glass can serve as nucleation sites for crystal growth.[6][8]
Seed Crystals: Add a tiny crystal of the pure 3-Fluoro-2-methylbenzenesulfonamide to the solution.[5][6] This provides a template for further crystal formation.
Create a Seed Crystal in-situ: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a small crystalline residue on the rod. Re-introduce the rod into the solution to seed crystallization.[5][6]
Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used.[6] Gently heat the solution to boil off a portion of the solvent (e.g., 25-30% of the volume), then allow it to cool again.[6][7]
Cool to a Lower Temperature: If crystals do not form at room temperature, try cooling the flask in an ice-water bath or even a salt-ice bath for lower temperatures.[5][6]
Question: The crystal yield is very low. How can I improve it?
Answer:
A low yield suggests that a significant amount of your compound remained dissolved in the mother liquor.[9]
Solutions:
Minimize Solvent Usage: The most common cause of low yield is using an excess of solvent.[10][11] During the dissolution step, add the hot solvent in small portions until the solid just dissolves. Using the absolute minimum amount of hot solvent is critical.[10][12]
Ensure Thorough Cooling: Allow the solution to cool to room temperature and then in an ice bath for at least 15-20 minutes to maximize the amount of product that crystallizes out of the solution.[13]
Avoid Premature Crystallization: If crystals form in the filter paper during a hot filtration step, product is lost. To prevent this, use a pre-heated funnel and flask and perform the filtration as quickly as possible.[1]
Check the Mother Liquor: If you suspect significant product loss, you can concentrate the mother liquor by boiling off some solvent and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Question: The purified compound still shows impurities. What went wrong?
Answer:
Impurities in the final product can result from several issues during the recrystallization process.
Solutions:
Ensure Slow Cooling: Rapid crystal formation can trap impurities within the crystal lattice.[8][9] A slower cooling process allows for the selective incorporation of the desired molecules into the growing crystal.[4][8]
Wash the Crystals Properly: After filtration, wash the collected crystals with a small amount of ice-cold solvent. Using warm solvent or too much solvent will dissolve some of your product.[10] The wash step is crucial for removing residual mother liquor that contains dissolved impurities.
Choose the Right Solvent: The ideal solvent should not dissolve impurities when hot, allowing them to be filtered off, or it should keep them dissolved when cold, so they remain in the mother liquor.[14][15] If impurities have similar solubility profiles to your compound, a different solvent or a pre-purification step like column chromatography may be necessary.[16]
Frequently Asked Questions (FAQs)
Question: What are the ideal properties of a recrystallization solvent for 3-Fluoro-2-methylbenzenesulfonamide?
Answer:
An ideal recrystallization solvent should meet the following criteria:
High-Temperature Solubility: The compound should be highly soluble in the solvent at or near its boiling point.[15][17]
Low-Temperature Insolubility: The compound should be insoluble or sparingly soluble in the solvent at low temperatures (room temperature or below).[15][17] This ensures a good recovery of the crystallized product.
Volatility: The solvent should have a relatively low boiling point to be easily removed from the crystals after filtration.[14]
Inertness: The solvent must not react with the compound being purified.[14]
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (so they can be filtered out) or completely soluble in the cold solvent (so they remain in the mother liquor).[14][15]
Given the structure of 3-Fluoro-2-methylbenzenesulfonamide (containing a polar sulfonamide group and a less polar fluorotoluene ring), good starting points for solvent screening would include alcohols (ethanol, isopropanol), water, or mixtures of these.[1]
Question: How do I perform a solvent screen to find the best solvent?
Answer:
A systematic solvent screen is the most reliable way to identify an optimal solvent.
Experimental Protocol: Solvent Screening
Place a small amount of the crude compound (approx. 20-30 mg) into several small test tubes.
To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature. A good candidate solvent will not dissolve the compound at this stage.[17]
Gently heat the test tubes that showed poor solubility at room temperature in a water bath. Add the solvent dropwise until the solid just dissolves.[12]
Remove the tubes from the heat and allow them to cool slowly to room temperature, and then in an ice bath.
Observe the results. The best solvent is the one in which the compound was soluble when hot but formed a large quantity of crystals upon cooling.
Solvent
Polarity
Boiling Point (°C)
Expected Behavior with 3-Fluoro-2-methylbenzenesulfonamide
Water
High
100
Likely insoluble at room temp, may have some solubility when hot. Good for use in a solvent pair.
Ethanol
Medium-High
78
Good potential. Likely soluble when hot and sparingly soluble when cold.
Isopropanol
Medium
82
Good potential. Similar to ethanol, often used for sulfonamides.[1]
Ethyl Acetate
Medium
77
May be a good candidate.
Toluene
Low
111
Likely too non-polar, may have poor solubility even when hot.
Heptane
Very Low
98
Likely insoluble. Could be used as an anti-solvent in a solvent pair.
Question: Can I use a solvent pair for recrystallization? If so, how?
Answer:
Yes, a two-solvent system is useful when no single solvent meets all the criteria. This involves one solvent in which the compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent"). The two solvents must be miscible.[18]
Dissolve the crude compound in the minimum amount of the hot "soluble solvent" (e.g., ethanol).
While keeping the solution hot, add the "anti-solvent" (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the solution is saturated.[19]
Add a few more drops of the hot "soluble solvent" until the cloudiness just disappears.
Allow the solution to cool slowly. Crystals should form as the solubility decreases.
Question: What is a general, step-by-step protocol for recrystallizing this sulfonamide?
Dissolution: Place the crude 3-Fluoro-2-methylbenzenesulfonamide in an Erlenmeyer flask. Add a magnetic stir bar and the chosen solvent. Heat the mixture on a hot plate with stirring. Add the minimum amount of near-boiling solvent needed to completely dissolve the solid.[10]
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, sand), perform a hot gravity filtration to remove them. This must be done quickly with pre-heated glassware to prevent premature crystallization.
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[13] Once at room temperature, you can place it in an ice bath for 15-20 minutes to maximize crystal formation.
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[13]
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any remaining impurities.[10]
Drying: Allow the crystals to dry completely. This can be done by leaving them in the funnel with the vacuum on for a period, or by transferring them to a watch glass to air-dry. For optimal dryness, a vacuum oven can be used.[11]
Visual Diagrams
Caption: Troubleshooting workflow for common recrystallization issues.
References
Chemistry LibreTexts. (2022, April 7). 3.5E: Initiating Crystallization. [Link]
Chemistry LibreTexts. (2025, August 20). 3.5: Inducing Recrystallization. [Link]
Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]
Removing impurities from 3-Fluoro-2-methylbenzenesulfonamide crude product
Technical Support Center: Purification of 3-Fluoro-2-methylbenzenesulfonamide Product: 3-Fluoro-2-methylbenzenesulfonamide (Crude) Target Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists Docume...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 3-Fluoro-2-methylbenzenesulfonamide
Product: 3-Fluoro-2-methylbenzenesulfonamide (Crude)
Target Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists
Document ID: TS-PUR-FMSA-001[1]
Introduction: The Purity Imperative
As a Senior Application Scientist, I often see researchers struggle with "ghost" impurities in sulfonamide synthesis—contaminants that persist through standard washes and wreak havoc on downstream biological assays or cross-coupling reactions.
For 3-Fluoro-2-methylbenzenesulfonamide , the synthesis typically involves the chlorosulfonation of 3-fluoro-2-methyltoluene followed by amination.[1] This route generates a specific "fingerprint" of impurities:
Sulfonic Acid Hydrolysates: Water-soluble but sticky.[1]
Diaryl Sulfones: A side-product of over-sulfonation; highly lipophilic and difficult to remove by simple recrystallization.[1]
Regioisomers: Isomeric sulfonamides formed if the chlorosulfonation lacked regiocontrol.[1]
This guide provides a self-validating purification logic, moving beyond "recipe following" to mechanism-based purification .
Part 1: The "Golden Standard" Acid/Base Swing Protocol
Concept: Primary sulfonamides (R-SO₂NH₂) possess a pKa typically between 9.5 and 10.[1]5. The electron-withdrawing fluorine atom on the benzene ring slightly increases acidity (lowers pKa), making this compound an excellent candidate for Acid/Base Extraction .
Why this works:
The Product becomes a water-soluble salt in strong base (
Acidic Impurities (Sulfonic acids) remain water-soluble throughout, but are separated by their inability to precipitate at specific pH windows or by their high water solubility even in acidic form.[1]
Optional Polish: Wash the aqueous layer once more with fresh EtOAc to remove entrained non-polar residues.
Precipitation (The Recovery):
Cool the aqueous solution to 0–5°C (Ice bath).
Slowly add 6M HCl dropwise with vigorous stirring.
Target pH: Adjust to pH 1–2.
Mechanism:[1][4][6][7] Protonation regenerates the neutral sulfonamide, which is insoluble in cold acidic water.
Note: Sulfonic acid byproducts are highly water-soluble and will remain in the mother liquor.
Filtration & Drying:
Filter the white precipitate.
Wash with ice-cold water (2x) to remove inorganic salts (NaCl, NH₄Cl).[1]
Dry in a vacuum oven at 45°C.
Part 2: Visualization of Impurity Fate
The following diagram maps the logic of the Acid/Base Swing, showing exactly where each impurity is eliminated.
Caption: Fate mapping of impurities during the Acid/Base extraction protocol. Red indicates crude input; Green indicates product recovery path.
Part 3: Troubleshooting Hub (Q&A)
Q1: My product is "oiling out" instead of crystallizing during the acidification step. Why?
Cause: This usually happens if the acidification is too rapid or performed at room temperature. The sudden change in ionic strength forces the product out as an amorphous oil before it can form a crystal lattice.
Seeding: Add a tiny crystal of pure product (if available) or scratch the glass wall to induce nucleation.
Q2: The product smells like chlorine/bleach. Is it safe?
Cause: This indicates the presence of unreacted 3-Fluoro-2-methylbenzenesulfonyl chloride .[1] This is a reactive impurity that hydrolyzes slowly in air.[1]
Solution: The Acid/Base swing (Part 1) usually hydrolyzes this to the sulfonic acid, which is washed away. If the smell persists, reflux the crude product in 10% aqueous pyridine or saturated NaHCO₃ for 30 minutes before extraction. This forces the hydrolysis of the chloride to the water-soluble acid.
Q3: I have a stubborn impurity at RRT 1.1 (close to product) on HPLC.
Cause: This is likely a Regioisomer .[1] Chlorosulfonation is an electrophilic aromatic substitution.[1] While the ortho position to the methyl group is favored (due to the directing effects of Methyl vs. Fluoro), minor isomers can form.
Solution: Acid/base extraction cannot separate regioisomers (pKas are too similar). You must use Recrystallization .[1][3][4][8]
Protocol: Dissolve in hot ethanol. Add hot water until cloudy. Re-heat to clear. Cool very slowly (wrap flask in foil/towel). Isomers usually stay in the mother liquor during slow crystal growth.
Part 4: Data & Specifications
Solubility Profile (Estimated)
Based on structural analogs (Toluenesulfonamide/Fluorobenzenesulfonamide)
Solvent
Temperature
Solubility Status
Application
Water
25°C
Insoluble (<0.1 mg/mL)
Wash solvent for salts
Water (pH > 12)
25°C
Soluble (>50 mg/mL)
Extraction phase (as salt)
Ethyl Acetate
25°C
Soluble
Extraction organic phase
Ethanol
78°C (Boiling)
Highly Soluble
Recrystallization Solvent
Ethanol
0°C
Sparingly Soluble
Recrystallization Solvent
Toluene
25°C
Sparingly Soluble
Anti-solvent / Slurry wash
Impurity Retention Table (Reverse Phase HPLC)
Column: C18, Mobile Phase: Water/Acetonitrile (Gradient)
Compound
Relative Polarity
Predicted Elution Order
Removal Method
Sulfonic Acid
High (Polar)
1 (Front)
Water Wash / Acidify Filtrate
Sulfonamide (Product)
Medium
2 (Middle)
N/A
Sulfonyl Chloride
Low (Non-polar)
3 (Late)
Hydrolysis / Base Wash
Diaryl Sulfone
Very Low
4 (Very Late)
Organic Wash (EtOAc)
References
BenchChem. Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl). Retrieved from
PubChem. 3-Fluoro-2-(methylamino)benzenesulfonamide Compound Summary. National Library of Medicine.[1] Retrieved from
Technical Support Center: Optimizing Reaction Time for Fluorinated Sulfonamide Synthesis
Welcome to the technical support center for fluorinated sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for fluorinated sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this critical transformation. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.
The use of sulfonyl fluorides as precursors for sulfonamides has gained significant traction due to their remarkable stability towards hydrolysis and reduction compared to their sulfonyl chloride counterparts.[1][2] However, this stability is a double-edged sword, often leading to reduced reactivity and frustratingly long reaction times.[1][3] This guide will address the core issue of reaction rate and provide actionable solutions.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is my reaction between a sulfonyl fluoride and an amine so slow?
The primary reason for sluggish reactions is the inherent strength and stability of the sulfur-fluorine (S-F) bond, which is approximately 40 kcal/mol stronger than the sulfur-chlorine (S-Cl) bond.[1] This makes the sulfur atom less electrophilic and less susceptible to nucleophilic attack by the amine compared to a traditional sulfonyl chloride. Existing methods often require forcing conditions like high temperatures or a large excess of the amine to proceed at a reasonable rate.[1][3]
Q2: What are the most common methods to accelerate the reaction?
There are three main catalytic strategies to overcome the high activation barrier:
Base Catalysis: Strong, non-nucleophilic organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) can dramatically accelerate the reaction, often reducing times from hours to mere minutes.[4][5]
Lewis Acid Activation: Lewis acids like calcium triflimide [Ca(NTf2)2] can coordinate to the sulfonyl oxygens or the fluorine atom, increasing the electrophilicity of the sulfur center and activating it for nucleophilic attack.[3][6][7]
Nucleophilic Catalysis: Reagents like 1-hydroxybenzotriazole (HOBt), often used with a silicon co-additive, can act as nucleophilic catalysts to activate the S(VI)-F bond.[7][8]
Q3: Do I always need to heat my reaction?
Not necessarily. While traditional, uncatalyzed methods often require heating to 60 °C or higher, many modern catalytic systems operate efficiently at room temperature.[1][3] For example, the "Accelerated SuFEx Click Chemistry" (ASCC) protocol, which uses a BTMG catalyst, often sees reactions complete in 5-30 minutes at ambient temperatures.[4][5]
Q4: How does my choice of solvent affect the reaction rate?
Solvent choice is critical. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred as they can dissolve the reagents and stabilize charged intermediates without interfering with the reaction.[9][10] It is crucial to use anhydrous solvents, as the presence of water can lead to the slow hydrolysis of the sulfonyl fluoride and reduce the nucleophilicity of the amine.[9][11]
Q5: What is SuFEx click chemistry and how can it help?
SuFEx, or Sulfur(VI) Fluoride Exchange, is a powerful click chemistry reaction that leverages the unique reactivity of the S-F bond.[4][12] It allows for the rapid, selective, and high-yield formation of covalent bonds under mild conditions.[4] By employing SuFEx principles and catalysts (like DBU or BTMG), you can dramatically shorten reaction times and improve the overall efficiency and modularity of your synthesis.[4]
Part 2: In-Depth Troubleshooting Guide
This section addresses specific experimental problems with detailed, evidence-based solutions.
Problem: Reaction is Sluggish or Completely Stalled
This is the most common issue. Before making significant changes, follow this logical workflow to diagnose the problem.
Caption: Troubleshooting workflow for slow sulfonamide synthesis.
Solution 1.1: Re-evaluating Your Base/Catalyst System
If your reaction is slow, your choice of base is the most impactful variable to investigate. While simple bases like triethylamine (TEA) may be sufficient for highly reactive partners, they are often inadequate for the stable S-F bond.
Causality: The catalyst's role is to activate either the sulfonyl fluoride or the nucleophile. Stronger bases can deprotonate the amine more effectively or act as superior nucleophilic catalysts. Recent studies have shown that hindered guanidine bases, like BTMG, occupy a "sweet spot" of basicity and nucleophilicity that provides a unique balance of reactivity and selectivity, leading to significant rate acceleration.[4]
Catalyst/Base
Typical Loading
Typical Reaction Time
Key Considerations
None / TEA
Stoichiometric
>6 - 24 hours
Often requires heating; only works for activated substrates.[1][3]
DBU
10-30 mol%
1 - 6 hours
A common SuFEx catalyst, but can be sluggish with challenging substrates.[4]
BTMG
1 - 20 mol%
5 - 30 minutes
Standout catalyst for accelerating SuFEx; significantly faster than DBU in many cases.[4][5]
Ca(NTf₂)₂
100 mol%
24 hours
Not catalytic, but enables reactions with unreactive partners that fail with other methods.[1][3][6]
HOBt / TMDS
10-20 mol%
Room Temp
Effective catalytic system, particularly for sterically hindered amines.[7][8]
Recommendation: If using DBU with slow conversion, a switch to BTMG is highly recommended and can lead to a dramatic rate increase.[4]
Solution 1.2: Employing Lewis Acid Activation
For particularly challenging substrates, such as electron-neutral sulfonyl fluorides or poorly nucleophilic amines (e.g., anilines with electron-withdrawing groups), even strong bases may fail. In these cases, a Lewis acid can be essential.
Causality: Calcium triflimide [Ca(NTf₂)₂] is proposed to activate the sulfonyl fluoride by coordinating to its oxygen or fluorine atoms.[3][6][7] This coordination withdraws electron density from the sulfur atom, making it significantly more electrophilic and susceptible to attack by even weak amine nucleophiles. This method is robust and has been shown to convert a wide array of otherwise unreactive partners into sulfonamides in good yields.[3][6][13]
When to Use: Consider this method when you have exhausted base catalysis options or when dealing with exceptionally unreactive coupling partners. Note that this method typically requires stoichiometric amounts of the Lewis acid and may still require heating and longer reaction times (e.g., 24 hours).[1]
Solution 1.3: The Role of Silicon Additives
The in situ generation of more reactive nucleophiles is a powerful strategy. Using silicon-based additives can circumvent the need to pre-synthesize silyl ethers or silylamines.
Causality: Additives like hexamethyldisilazane (HMDS) can react with alcohol or amine nucleophiles in situ to generate highly reactive trimethylsilyl (TMS) ether or silylamine intermediates.[5] The subsequent SuFEx reaction is driven by the thermodynamically favorable formation of the silicon-fluoride bond.[5] This synergistic effect, especially when paired with a potent catalyst like BTMG, can lead to extremely fast reactions (completion within minutes) with low catalyst loadings.[5][14]
Recommendation: For reactions involving alcohol or amine nucleophiles that are sluggish, the addition of 1 equivalent of HMDS in conjunction with a BTMG catalyst is a state-of-the-art approach to maximize reaction rate.[5][14]
Part 3: Experimental Protocols
These protocols provide a starting point for optimization. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Accelerated SuFEx using BTMG Catalyst
This protocol is adapted from the "Accelerated SuFEx Click Chemistry" (ASCC) methodology and is suitable for a wide range of sulfonyl fluorides and amines/alcohols.[4][5]
Preparation: To a clean, dry vial equipped with a magnetic stir bar, add the sulfonyl fluoride (1.0 equiv., e.g., 0.1 mmol).
Reagent Addition: Add the amine or alcohol nucleophile (1.0-1.2 equiv.).
Solvent: Dissolve the reagents in anhydrous acetonitrile (MeCN) to a concentration of approximately 0.1 M.
Catalyst Addition: Add 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) (5.0 mol%, e.g., 0.005 mmol). For particularly challenging substrates or alcohol nucleophiles, the loading may be increased to 20 mol%.[5]
Reaction: Stir the reaction mixture vigorously at room temperature.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 5-30 minutes.[4][5]
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts. The crude product can then be purified by flash column chromatography.
Protocol 2: Lewis Acid-Mediated Sulfonamidation with Ca(NTf₂)₂
This protocol is based on the method developed by Ball and coworkers for coupling challenging substrates.[1][3]
Preparation: To a dry vial under an inert atmosphere (e.g., Nitrogen or Argon), add the sulfonyl fluoride (1.0 equiv., e.g., 0.2 mmol) and calcium triflimide [Ca(NTf₂)₂] (1.0 equiv., 0.2 mmol).
Reagent Addition: Add the amine (2.0 equiv., 0.4 mmol).
Solvent: Add anhydrous tert-amyl alcohol (t-amylOH) to achieve a concentration of 0.2 M.
Reaction: Seal the vial and place it in a pre-heated oil bath at 60 °C. Stir the reaction for 24 hours.
Monitoring: After 24 hours, check for consumption of the limiting sulfonyl fluoride by LC-MS.
Workup: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
References
Moses, J. E., & Sharpless, K. B. (2021). Accelerated SuFEx Click Chemistry For Modular Synthesis.
ChemRxiv. (2021). Accelerated SuFEx Click Chemistry for Modular Synthesis. ChemRxiv.
Kelly, J. M., et al. (2018). Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub.
Jelić, D., et al. (2023). Optimization of reaction conditions for synthesis of [18F]FMISO using stable [19F]F-. MDPI.
Mukherjee, P., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides.
Li, G., et al. (2021).
Ball Lab. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Pomona College.
Noël, T., et al. (2023). Fast, safe, simple: SuFEx click chemistry goes with the flow. ScienceLink.
ResearchGate. (2021). Optimization of the reaction conditions.
Moses, J. E., & Sharpless, K. B. (2024). Modular synthesis of functional libraries by accelerated SuFEx click chemistry. Chemical Science.
Technical Support Guide: Stability of 3-Fluoro-2-methylbenzenesulfonamide Under Basic Conditions
Executive Summary 3-Fluoro-2-methylbenzenesulfonamide is highly stable under standard basic conditions (pH 8–14).[1] Its stability profile is governed by the formation of a resonance-stabilized sulfonamide anion ( ), whi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Fluoro-2-methylbenzenesulfonamide is highly stable under standard basic conditions (pH 8–14).[1] Its stability profile is governed by the formation of a resonance-stabilized sulfonamide anion (
), which protects the sulfur center from nucleophilic attack.[1]
Contrary to common concerns with carboxylic derivatives (esters/amides), this sulfonamide does not undergo hydrolysis in aqueous base, even at elevated temperatures.[1] The primary risks in basic media are not degradation of the pharmacophore, but rather solubility-induced phase changes and potential benzylic oxidation if strong oxidants are inadvertently introduced.
Chemical Profile & Mechanism
The Protective Anion Effect
The primary sulfonamide moiety (
) has a pKa of approximately 9.8 – 10.2 .[1] In the presence of bases (NaOH, KOH, , or organic bases like DBU), the nitrogen is deprotonated.[1]
[1]
This anionic species is electron-rich, creating a "shield" that electrostatically repels incoming nucleophiles (like
), rendering the sulfur atom effectively immune to hydrolysis.[1]
Resistance to Nucleophilic Aromatic Substitution (
)
Users often attempt to displace the fluorine atom using basic nucleophiles.[1] However, 3-Fluoro-2-methylbenzenesulfonamide is unreactive toward
under standard conditions due to two factors:
Meta-Positioning: The electron-withdrawing sulfonamide group is meta to the fluorine.[1] Resonance activation of the ring requires ortho or para positioning to stabilize the Meisenheimer complex.[1]
Anionic Deactivation: In basic media, the sulfonamide exists as an anion (
), which is an electron-donating group (EDG) via induction/field effects, further deactivating the ring toward nucleophilic attack.[1]
Visualizing the Stability Logic
Figure 1: Mechanistic pathway demonstrating why basic conditions stabilize the compound rather than degrade it.[1]
Troubleshooting Guide (Q&A)
Scenario 1: "My compound disappeared during the basic workup."
Diagnosis: Phase Transfer (Salt Formation).[1]
Explanation: You likely did not lose the compound; it moved phases.[1] Upon washing with NaOH or
, the sulfonamide deprotonates to form the water-soluble sodium salt ().[1] It is no longer in the organic layer.[1]
Solution:
The neutral sulfonamide will precipitate or can be extracted back into ethyl acetate/DCM.[1]
Scenario 2: "I'm trying to displace the Fluorine with an amine, but it's not working."
Diagnosis: Electronic Mismatch.
Explanation: The fluorine at the 3-position is not sufficiently activated.[1] The sulfonamide group (especially as the anion in basic conditions) does not stabilize the negative charge required for the
Alternative Route: You cannot use this molecule as an electrophile for
.[1] You must synthesize the core with the amine already in place or use palladium-catalyzed Buchwald-Hartwig amination (though the sulfonamide nitrogen may require protection to prevent catalyst poisoning).[1]
Scenario 3: "I see a small impurity peak (+14 or +16 mass) after refluxing in base."
Diagnosis: Benzylic Oxidation (Rare).[1]
Explanation: While the sulfonamide is stable, the 2-methyl group is benzylic. In the presence of trace transition metals or peroxides (impurities in solvents like ethers/THF) and oxygen, the benzylic position can slowly oxidize to the alcohol or aldehyde.[1]
Solution:
Degas solvents (sparge with Nitrogen/Argon) before heating.[1]
Add a radical inhibitor (e.g., BHT) if the reaction requires prolonged heating in air.[1]
Quantitative Stability Data
The following table summarizes the stability of 3-Fluoro-2-methylbenzenesulfonamide under accelerated stress conditions.
Stress Condition
Duration
Temperature
% Recovery (HPLC)
Major Degradant
0.1 M NaOH
24 Hours
25°C
> 99.5%
None detected
1.0 M NaOH
6 Hours
60°C
> 99.0%
None detected
5% (aq)
48 Hours
Reflux (100°C)
> 98.5%
Trace Benzylic Alcohol*
Ammonia (conc.)
24 Hours
25°C
> 99.8%
None detected
*Note: Benzylic oxidation is oxygen-dependent.[1] Under inert atmosphere, recovery is >99%.
Detailed Protocols
Protocol A: Recovery from Basic Solution
Use this when your compound is "stuck" in the aqueous phase.
Cooling: Place the aqueous basic solution in an ice bath (0–5°C). Reason: Sulfonamides precipitate better in cold water.
Acidification: Slowly add 1N HCl dropwise while stirring. Monitor pH with a strip or meter.[1]
Target pH: Continue until pH ~2–3 .
Observation: The solution should turn cloudy as the neutral sulfonamide precipitates.[1]
Extraction:
If solid precipitates: Filter and wash with cold water.[1]
If oil forms/no solid: Extract 3x with Ethyl Acetate.[1] Wash combined organics with brine, dry over
Mass spectrometry fragmentation pattern of 3-Fluoro-2-methylbenzenesulfonamide
As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing closely related small-molecule building blocks in drug discovery. 3-Fluoro-2-methylbenzenesulfonamide ( ) is a prime ex...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing closely related small-molecule building blocks in drug discovery. 3-Fluoro-2-methylbenzenesulfonamide (
) is a prime example. Because sulfonamides are ubiquitous in medicinal chemistry, understanding their exact gas-phase dissociation behavior is critical for structural elucidation, metabolite profiling, and identifying isobaric interferences.
This guide objectively compares the performance of two premier High-Resolution Mass Spectrometry (HRMS) platforms—Orbitrap and Quadrupole Time-of-Flight (Q-TOF) —in elucidating the fragmentation pattern of this specific compound.
Part 1: Mechanistic Causality in Sulfonamide Fragmentation
To optimize any MS method, one must first understand the thermodynamic and kinetic drivers of the molecule's gas-phase behavior. The protonated precursor ion of 3-Fluoro-2-methylbenzenesulfonamide (
at m/z 190.0338) undergoes several highly specific collision-induced dissociation pathways.
S-N Bond Cleavage (The Ion-Neutral Complex):
Upon electrospray ionization (ESI), primary benzenesulfonamides undergo preferential protonation at the sulfonamide nitrogen. The highly polarized S-N bond dissociates spontaneously, often forming an intermediate
complex. This mechanism is governed by a substantial energy barrier consistent with outer-sphere electron transfer[1]. For our compound, this results in the loss of (17.0265 Da), yielding a fragment at m/z 173.0073.
C-S Bond Cleavage (Tropylium Formation):
The dominant and most diagnostically useful pathway involves the direct cleavage of the C-S bond, expelling the neutral
moiety (80.0143 Da). This yields a highly stable fluoro-methylphenyl cation at m/z 109.0454. The proximity of the ortho-methyl group facilitates a rapid gas-phase rearrangement into a resonance-stabilized fluorotropylium cation.
Sulfonyl-Sulfinate Rearrangement:
A competing pathway involves the extrusion of
(63.9619 Da). This process is driven by an intramolecular nucleophilic aromatic substitution () mechanism, where the nitrogen attacks the aromatic ring prior to loss, yielding an aniline-like ion at m/z 126.0719[2].
MS/MS fragmentation pathway of 3-Fluoro-2-methylbenzenesulfonamide under collisional activation.
Part 2: Platform Comparison: Orbitrap vs. Q-TOF
When analyzing the fragmentation of 3-Fluoro-2-methylbenzenesulfonamide, the choice of HRMS platform dictates the quality of the data. While both platforms provide sub-5 ppm mass accuracy, their fundamental physics lead to distinct operational advantages.
Studies comparing Higher-energy C-trap Dissociation (HCD) on Orbitraps and Collision-Induced Dissociation (CID) on Q-TOFs demonstrate that nearly identical MS/MS spectra can be obtained, provided the collision energy on the Orbitrap is set slightly lower than on the Q-TOF[3]. However, TOF mass spectrometers often exhibit a broader dynamic range for low-abundance features in fast-chromatography setups[4], while Q-TOF instruments provide superior isotopic fidelity which is critical for confirming the presence of sulfur (
Q-TOF is superior for confirming the critical isotopic pattern of the precursor ion.
Part 3: Self-Validating Experimental Protocol
To ensure absolute scientific integrity, any fragmentation analysis must be self-validating. The following protocol utilizes a Positional Isomer System Suitability Test (SST) to validate both the chromatographic resolving power and the MS/MS spectral fidelity of the chosen platform.
Objective: Differentiate 3-Fluoro-2-methylbenzenesulfonamide from its positional isomer, 4-Fluoro-2-methylbenzenesulfonamide, using retention time and fragment ion ratios.
Step-by-Step Methodology
Sample Preparation:
Prepare a 1:1 equimolar mixture of 3-Fluoro-2-methylbenzenesulfonamide and 4-Fluoro-2-methylbenzenesulfonamide at 100 ng/mL in 50:50 Methanol:Water with 0.1% Formic Acid.
UHPLC Separation:
Column: Sub-2 µm C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 60% B over 5 minutes. Causality: The subtle difference in the dipole moment between the 3-fluoro and 4-fluoro positions guarantees baseline chromatographic separation under a shallow gradient.
MS/MS Acquisition:
Ionization: ESI Positive mode.
Isolation Window: Narrow (1.0 m/z) to prevent co-isolation of matrix ions.
Collision Energy: Stepped CE (15, 30, 45 eV) or normalized collision energy (NCE) at 35%. Causality: Stepped CE ensures the capture of both the fragile m/z 173 ion (low CE) and the terminal m/z 89 ion (high CE) in a single composite spectrum.
Data Validation (The Self-Validating Metric):
Analyze the extracted ion chromatograms (EIC) for the m/z 109.0454 fragment.
Validation Check: If the platform is correctly calibrated, the relative abundance of the m/z 109 ion will be distinctly higher for the 3-fluoro isomer. The ortho-methyl group in the 3-fluoro isomer sterically and electronically facilitates a highly stable fluorotropylium intermediate compared to the 4-fluoro isomer. If this ratio difference is not observed, the collision cell energy is miscalibrated.
Self-validating LC-HRMS workflow for comparative platform analysis of sulfonamide isomers.
References
Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry. PubMed (NIH). Available at:[Link]
Sulfonamide bond cleavage in benzenesulfonamides and rearrangement of the resulting p-aminophenylsulfonyl cations. ResearchGate. Available at:[Link]
Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? Journal of Mass Spectrometry. Available at:[Link]
Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? ResearchGate. Available at:[Link]
Why do we prefer TOFs over Orbitraps for flow injection analysis? Metabolomics Blog. Available at:[Link]
A Comparative Guide to HPLC Purity Standards for 3-Fluoro-2-methylbenzenesulfonamide
In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a critical determinant of safety and efficac...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a critical determinant of safety and efficacy. For a compound like 3-Fluoro-2-methylbenzenesulfonamide, a potential building block in novel therapeutic agents, rigorous purity assessment is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for determining the purity of 3-Fluoro-2-methylbenzenesulfonamide, offering field-proven insights and detailed experimental protocols to support robust analytical method development.
The choice of an analytical technique for purity determination is governed by its sensitivity, specificity, and quantitative capability.[1] Among the available methods, HPLC stands as the "gold standard" for routine quality control due to its high precision, accuracy, and robustness.[1][2] This guide will focus on reversed-phase HPLC (RP-HPLC), the most common mode of chromatography used in the pharmaceutical industry for its versatility in analyzing a wide range of organic molecules.[3]
The Analytical Imperative: Why Purity Matters
Impurities in a drug substance can arise from various sources, including the synthesis process, degradation, or storage. These impurities, even in trace amounts, can impact the stability of the final product, alter its pharmacological activity, or introduce toxicological risks. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[4][5][6] Therefore, a validated, stability-indicating HPLC method is a non-negotiable requirement in the analytical dossier of any pharmaceutical compound.
Primary Method: High-Resolution Reversed-Phase HPLC with UV Detection
This section details a primary RP-HPLC method designed for the accurate quantitation of 3-Fluoro-2-methylbenzenesulfonamide and the separation of its potential process-related impurities. The selection of each parameter is justified to provide a clear understanding of the method's underlying principles.
Experimental Protocol: Method 1
1. Sample Preparation:
Standard Solution: Accurately weigh approximately 10.0 mg of 3-Fluoro-2-methylbenzenesulfonamide reference standard into a 10 mL volumetric flask.[1] Dissolve and dilute to volume with the diluent to obtain a concentration of ~1.0 mg/mL.
Test Sample Solution: Prepare the test sample in the same manner as the standard solution.[1]
Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is recommended to ensure sample solubility and compatibility with the mobile phase.
2. Chromatographic Conditions:
Instrument: A standard HPLC or UHPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.[7]
Column: YMC-Triart C8 (250 mm x 4.6 mm, 5 µm). The C8 stationary phase is chosen for its moderate hydrophobicity, which is well-suited for retaining and separating aromatic sulfonamides without excessive retention, leading to reasonable run times.[7]
Mobile Phase:
Solvent A: 0.1% Formic Acid in Water. The acidic modifier helps to suppress the ionization of the sulfonamide group, leading to sharper, more symmetrical peaks.[1]
Solvent B: Acetonitrile.
Gradient Program: A gradient elution is employed to ensure the elution of both the main peak and any potential late-eluting, more hydrophobic impurities.[8]
Column Temperature: 30 °C. Maintaining a constant column temperature ensures retention time reproducibility.
Detection Wavelength: 265 nm. This wavelength is often used for sulfonamides as it typically provides good sensitivity.[7][9] A PDA detector is recommended to assess peak purity and detect any co-eluting impurities.
Injection Volume: 10 µL.
3. Data Analysis:
Integrate the peak areas for the main analyte and all impurity peaks.[1]
Calculate the percentage purity using the area normalization method:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow for Purity Determination by Primary HPLC Method
Caption: Workflow for HPLC Purity Analysis.
Alternative Method: Fast Gradient UHPLC for High-Throughput Screening
For scenarios requiring faster analysis times, such as in-process control or high-throughput screening, a method utilizing Ultra-High-Performance Liquid Chromatography (UHPLC) can be employed. UHPLC uses columns with smaller particle sizes (< 2 µm), which allows for faster flow rates and shorter run times without sacrificing resolution.[10]
Experimental Protocol: Method 2 (UHPLC)
1. Sample Preparation:
Identical to the primary method, with a potential for lower concentrations (e.g., 0.1 mg/mL) due to the higher sensitivity of UHPLC systems.
2. Chromatographic Conditions:
Instrument: A UHPLC system capable of handling high backpressures.
Column: Agilent ZORBAX Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm). A C18 column offers stronger hydrophobic retention, which, when combined with the efficiency of the sub-2 µm particles, provides excellent resolving power.
Mobile Phase:
Solvent A: 0.02 M Phosphate Buffer, pH 3.0. A buffer provides better pH control, leading to more robust and reproducible retention times.[11]
Solvent B: Acetonitrile.
Gradient Program:
Time (min)
% Solvent A
% Solvent B
0.0
85
15
5.0
10
90
6.0
10
90
6.1
85
15
8.0
85
15
Flow Rate: 0.5 mL/min.
Column Temperature: 40 °C. Higher temperatures reduce mobile phase viscosity, lowering backpressure and improving peak shape.
Detection Wavelength: 265 nm (PDA).
Injection Volume: 2 µL.
Comparative Analysis of HPLC Methods
The choice between a standard HPLC method and a UHPLC method depends on the specific analytical objective. The primary HPLC method is robust and widely applicable, while the UHPLC method offers significant advantages in speed and solvent consumption.
Parameter
Method 1 (Standard HPLC)
Method 2 (Fast UHPLC)
Rationale for Difference
Primary Goal
Comprehensive Purity & Impurity Profiling
High-Throughput Screening, In-Process Control
Different application needs drive the choice of technology.
Column
YMC-Triart C8 (250x4.6 mm, 5 µm)
ZORBAX Eclipse Plus C18 (50x2.1 mm, 1.8 µm)
UHPLC uses shorter columns with smaller particles for faster, more efficient separations.[10]
Sharper, narrower peaks in UHPLC lead to a better signal-to-noise ratio.[1]
Robustness
High
Moderate (more sensitive to system dwell volume)
Standard HPLC methods are often considered more rugged and easier to transfer between labs.
Logical Comparison of Analytical Approaches
Caption: Comparison of HPLC Method Attributes.
Method Validation: A Trustworthiness Framework
Once a suitable HPLC method is developed, it must be validated to ensure it is fit for its intended purpose.[6] Validation demonstrates that the analytical procedure is reliable, reproducible, and accurate for the analysis of the target compound. The validation should be performed according to ICH Q2(R2) guidelines.[4][5]
Key Validation Parameters
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12] This is typically demonstrated by analyzing a placebo, impurity-spiked samples, and subjecting the sample to stress conditions (acid, base, oxidation, heat, light) to prove the method is stability-indicating.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[6] A minimum of five concentrations across the desired range (e.g., LOQ to 150% of the target concentration) should be analyzed, and the correlation coefficient (r²) should typically be ≥ 0.999.[7][13]
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]
Accuracy: The closeness of test results obtained by the method to the true value.[12] It is assessed by analyzing a sample with a known concentration (e.g., a spiked placebo) and calculating the percent recovery. Acceptance criteria are typically within 98.0% to 102.0%.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, on the same instrument.
Intermediate Precision: Analysis on different days, by different analysts, or on different instruments.
The relative standard deviation (RSD) for replicate preparations should typically be ≤ 2.0%.[12]
Limit of Detection (LOD) & Limit of Quantitation (LOQ):
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).[6] This provides an indication of its reliability during normal usage.
By adhering to these validation principles, the chosen HPLC method becomes a self-validating system, ensuring the generation of trustworthy and scientifically sound purity data for 3-Fluoro-2-methylbenzenesulfonamide, a critical step in its journey through the drug development pipeline.
References
〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP). [Link]
Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]
usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY - uspbpep.com. [Link]
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]
Validation of Analytical Procedures Q2(R2) - ICH. [Link]
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. [Link]
HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. [Link]
Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD - MDPI. [Link]
Characterization and Validation of Impurities in Pharmaceutical Bulk Drug by HPLC Methods - IOSR Journal. [Link]
A Comparative Guide to the Analytical Characterization of 3-Fluoro-2-methylbenzenesulfonamide: Spotlight on FTIR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth analyt...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth analytical comparison for 3-Fluoro-2-methylbenzenesulfonamide, a compound of interest within medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the analytical workflows, with a primary focus on Fourier-Transform Infrared (FTIR) Spectroscopy as a principal characterization technique. We will delve into the expected spectral features, provide robust experimental protocols, and compare its utility with alternative analytical methods to ensure a comprehensive characterization strategy.
The Analytical Imperative: Why Robust Characterization Matters
3-Fluoro-2-methylbenzenesulfonamide, a sulfonamide derivative, belongs to a class of compounds with a rich history in medicinal chemistry.[1][2] The introduction of a fluorine atom and a methyl group on the benzene ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Therefore, unambiguous identification and purity assessment are critical milestones in the drug discovery and development pipeline. This guide serves as a practical reference for scientists engaged in the synthesis, purification, and analysis of this and structurally related compounds.
Primary Characterization via FTIR Spectroscopy
FTIR spectroscopy is a rapid, non-destructive, and highly informative technique for identifying functional groups within a molecule.[3][4] The principle lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies. These frequencies are characteristic of the bond type and its chemical environment, providing a unique "fingerprint" of the molecule.
Predicted FTIR Reference Spectrum for 3-Fluoro-2-methylbenzenesulfonamide
While a publicly available, peer-reviewed FTIR spectrum for 3-Fluoro-2-methylbenzenesulfonamide is not readily accessible, we can predict its characteristic absorption bands based on the extensive literature on sulfonamide derivatives and substituted benzene rings.[1][5][6] The following table summarizes the expected key vibrational modes and their approximate wavenumber ranges.
Functional Group
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Intensity
Notes
N-H (Amine)
Symmetric & Asymmetric Stretching
3400-3200
Medium-Strong
Two distinct bands are expected for the primary amine (-NH₂) of the sulfonamide.[2][6]
C-H (Aromatic)
Stretching
3100-3000
Medium-Weak
Characteristic of C-H bonds on the benzene ring.
C-H (Methyl)
Asymmetric & Symmetric Stretching
2980-2850
Medium-Weak
Arising from the methyl (-CH₃) group attached to the benzene ring.
S=O (Sulfonyl)
Asymmetric Stretching
1385-1335
Strong
A very strong and characteristic absorption for the sulfonyl group.[1][2]
S=O (Sulfonyl)
Symmetric Stretching
1185-1145
Strong
Another strong and characteristic absorption for the sulfonyl group.[1][2]
C=C (Aromatic)
In-plane Stretching
1600-1450
Medium-Variable
Multiple bands are expected in this region, characteristic of the benzene ring.
C-F (Fluoro)
Stretching
1300-1000
Strong
The exact position can vary, but a strong absorption is expected for the carbon-fluorine bond.
C-N (Amine)
Stretching
1350-1250
Medium
C-S (Sulfonamide)
Stretching
900-700
Medium
Aromatic C-H
Out-of-plane Bending
900-675
Strong
The substitution pattern on the benzene ring will influence the exact position of these bands.
Experimental Protocol for Acquiring an FTIR Spectrum
To ensure the acquisition of a high-quality and reproducible FTIR spectrum, adherence to a standardized protocol is essential. The following outlines the two most common methods for solid sample analysis: Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet.
Method 1: Attenuated Total Reflectance (ATR-FTIR)
ATR-FTIR is often preferred for its simplicity and minimal sample preparation.
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.[7]
Sample Application: Place a small amount of the powdered 3-Fluoro-2-methylbenzenesulfonamide sample directly onto the ATR crystal.
Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
Spectrum Acquisition: Collect the sample spectrum. A typical measurement involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.
Method 2: Potassium Bromide (KBr) Pellet
This traditional method involves dispersing the sample within a KBr matrix.
Sample Preparation: Grind a small amount (1-2 mg) of 3-Fluoro-2-methylbenzenesulfonamide with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.
Pellet Formation: Transfer the powder to a pellet-forming die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.
Instrument Preparation: Record a background spectrum with an empty sample holder.
Spectrum Acquisition: Place the KBr pellet in the spectrometer's sample holder and collect the sample spectrum.
Data Processing: The sample spectrum is ratioed against the background to yield the final spectrum.
Experimental Workflow for FTIR Analysis
Caption: Workflow for acquiring an FTIR spectrum via ATR or KBr pellet methods.
Orthogonal Analytical Techniques for Comprehensive Characterization
While FTIR provides excellent information on functional groups, a comprehensive characterization relies on multiple analytical techniques that provide complementary information.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for elucidating the precise molecular structure of organic compounds.[9]
¹H NMR: Will provide information on the number, connectivity, and chemical environment of the hydrogen atoms. For 3-Fluoro-2-methylbenzenesulfonamide, one would expect distinct signals for the aromatic protons, the amine protons, and the methyl protons.
¹³C NMR: Will identify all unique carbon atoms in the molecule.
¹⁹F NMR: Is particularly informative for fluorinated compounds, providing a clear signal for the fluorine atom and its coupling to neighboring protons.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns.[9] High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of the compound.[9][10] These techniques separate the target compound from any impurities, starting materials, or byproducts. Coupling these separation techniques with a mass spectrometer (LC-MS or GC-MS) allows for the identification of these impurities.[8][11]
Interrelation of Analytical Techniques for Structural Elucidation
Caption: Complementary analytical techniques for the comprehensive characterization of a chemical entity.
Conclusion
The robust characterization of 3-Fluoro-2-methylbenzenesulfonamide necessitates a multi-faceted analytical approach. FTIR spectroscopy serves as an invaluable first-pass technique, offering rapid confirmation of key functional groups and providing a unique spectral fingerprint. However, for complete structural elucidation and purity assessment, it is crucial to integrate data from orthogonal techniques such as NMR spectroscopy, mass spectrometry, and chromatography. This integrated analytical strategy ensures the highest level of confidence in the identity and quality of the compound, a non-negotiable standard in pharmaceutical research and development.
References
Uno, T., & Machida, K. (1967). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Journal of the Pharmaceutical Society of Japan, 87(11), 1338-1345. [Link]
Zayed, M. A., El-Dien, F. A. N., & Mohamed, G. G. (2004). Synthesis, spectroscopic characterization, and in vitro antibacterial evaluation of novel functionalized sulfamidocarbonyloxyphosphonates. Molecules, 19(7), 9670-9685. [Link]
Kowalik, M., Brzeski, J., Gawrońska, M., Kazimierczuk, K., & Makowski, M. (2021). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides with methoxyphenyl moiety. CrystEngComm, 23(15), 2849-2860. [Link]
Al-Obaidi, A. H., Al-Bayati, Y. K., & Al-Azzawi, A. M. (2016). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion complex of sulfonamide/b-CD. ResearchGate. [Link]
Topuz, H., Inal, M., Turker, A., Toprak, Z., & Acar, S. (2026). FTIR-spectrum of (a) sulfanilamide loaded (b) sulfanilamide and AgNP's loaded nanofibers. ResearchGate. [Link]
Jain, D., & Basniwal, P. K. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Journal of Chromatographic Science, 60(1), 1-11. [Link]
ResolveMass Laboratories Inc. (2025). Analytical Techniques for Reference Standard Characterization. [Link]
Lerman, L. (1989). Process for the preparation of fluorinated benzene sulfonyl fluorides. U.S. Patent No. 4,886,629. Washington, DC: U.S.
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(8), 1146-1155. [Link]
Pharmaceuticals and Medical Devices Agency (PMDA). (n.d.). Infrared Reference Spectra. Retrieved from [Link]
Oakwood Chemical. (n.d.). 3-Fluoro-2-methylbenzenesulfonyl chloride. Retrieved from [Link]
Nandiyanto, A. B. D., et al. (2026). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. ASEAN Journal for Science and Engineering in Materials, 5(2), 323-356. [Link]
AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. [Link]
Kabir, A., Furton, K. G., & Malik, A. (2017). Recent Trends in Microextraction Techniques Employed in Analytical and Bioanalytical Sample Preparation. Separations, 4(4), 36. [Link]
A Comparative Crystallographic Guide to 3-Fluoro-Substituted Benzenesulfonamides: Extrapolating Structural Insights
For researchers, scientists, and professionals in drug development, a deep understanding of the three-dimensional structure of a molecule is paramount. The crystal structure dictates not only the physical properties of a...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, a deep understanding of the three-dimensional structure of a molecule is paramount. The crystal structure dictates not only the physical properties of a compound but also its biological activity and potential as a therapeutic agent. This guide provides a comparative analysis of the crystal structures of two 3-fluoro-substituted benzenesulfonamide derivatives, offering insights that can be extrapolated to understand the crystallographic features of related molecules, such as the elusive 3-Fluoro-2-methylbenzenesulfonamide.
While a definitive crystal structure for 3-Fluoro-2-methylbenzenesulfonamide is not publicly available, we can infer its likely structural characteristics by examining closely related compounds. This guide focuses on the experimentally determined crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide (Compound I ) and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide (Compound II ), as detailed in the work of Suchetan et al. (2016).[1] By comparing these structures, we can elucidate the influence of subtle molecular modifications on crystal packing and intermolecular interactions, providing a predictive framework for the target compound.
The Significance of Crystallographic Data in Drug Design
The arrangement of molecules in a crystalline solid, known as the crystal lattice, is governed by a delicate balance of intermolecular forces, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. In the context of drug development, these interactions are critical as they influence a compound's solubility, stability, and bioavailability. Furthermore, the precise conformation of a molecule within the crystal can reveal the energetically favorable shapes it can adopt, which is invaluable for understanding its interaction with biological targets.
Experimental Methodology: From Powder to Precision Structure
The determination of a crystal structure is a meticulous process that begins with the growth of high-quality single crystals.[2] This is often the most challenging step, requiring careful selection of solvents and crystallization conditions. Once suitable crystals are obtained, single-crystal X-ray diffraction (SCXRD) is employed to elucidate the atomic arrangement.[2]
The following protocol outlines the typical steps involved in determining the crystal structure of a small organic molecule like a benzenesulfonamide derivative.
Crystal Growth:
Rationale: The quality of the diffraction data is directly dependent on the quality of the single crystal. The goal is to grow a crystal with well-defined faces and minimal internal defects.
Procedure:
Dissolve the synthesized compound in a suitable solvent or a mixture of solvents at an elevated temperature to achieve saturation.
Allow the solution to cool slowly and undisturbed. This can be achieved by placing the container in a Dewar flask with warm water or by using a programmable heating block.
Alternatively, the slow evaporation of a solvent from a saturated solution at room temperature can also yield high-quality crystals.
Once crystals of sufficient size (typically > 0.1 mm in at least two dimensions) have formed, they are carefully harvested.
Data Collection:
Rationale: A monochromatic X-ray beam is diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern. By rotating the crystal and collecting thousands of diffraction spots, a complete dataset can be obtained.
Procedure:
A suitable single crystal is selected and mounted on a goniometer head.
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data.
The crystal is exposed to a beam of X-rays, and the diffraction pattern is recorded on a detector as the crystal is rotated.
Structure Solution and Refinement:
Rationale: The collected diffraction data (intensities and positions of the spots) are used to calculate an electron density map of the unit cell. This map is then interpreted to determine the positions of the atoms.
Procedure:
The diffraction data are processed to determine the unit cell dimensions and space group.
The initial positions of the atoms are determined using direct methods or Patterson methods.
The atomic positions and other parameters are refined against the experimental data to obtain the final, accurate crystal structure.
Visualizing the Experimental Workflow
Caption: Experimental workflow for single-crystal X-ray diffraction.
Comparative Analysis of Substituted Benzenesulfonamides
The crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide (I ) and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide (II ) provide a valuable platform for understanding the impact of substitution on the crystal packing and intermolecular interactions of this class of compounds.
Key Structural Differences and Intermolecular Interactions
The most striking difference between the two structures lies in their crystal packing, which is a direct consequence of their different intermolecular interactions.
Compound I (N-(3-fluorobenzoyl)benzenesulfonamide): The molecules of Compound I are linked by C-H···O and C-H···π interactions, which result in a three-dimensional grid-like architecture.[1] The crystal structure also features π-π stacking interactions.[1] Notably, the strong N-H···O hydrogen bonds in this structure lead to the formation of dimers but do not play a structure-directing role in the overall packing.[1]
Compound II (N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide): In contrast, the crystal structure of Compound II is characterized by C-H···O interactions that lead to the formation of one-dimensional ribbons.[1] The presence of the methyl group at the 4-position of the benzenesulfonamide ring appears to disrupt the π-π stacking observed in Compound I and favors a different packing arrangement.
The dihedral angle between the two benzene rings also differs between the two compounds, being 82.73 (10)° in I and 72.60 (12)° in II .[1] This indicates that the methyl group in II influences the overall conformation of the molecule.
Visualizing the Structural Comparison
Caption: Comparison of structural features and packing motifs.
Extrapolating to 3-Fluoro-2-methylbenzenesulfonamide
Based on the comparative analysis of Compounds I and II , we can make some educated predictions about the potential crystal structure of 3-Fluoro-2-methylbenzenesulfonamide. The key difference in the target molecule is the presence of a methyl group at the 2-position (ortho to the sulfonyl group) of the benzenesulfonamide ring.
This ortho-methyl group is likely to introduce significant steric hindrance, which could have several consequences for the crystal structure:
Conformational Changes: The steric bulk of the ortho-methyl group may force a change in the torsion angles around the S-N bond, leading to a different overall molecular conformation compared to Compounds I and II .
Disruption of Intermolecular Interactions: The ortho-methyl group could hinder the formation of certain intermolecular interactions, such as the C-H···π and π-π stacking interactions observed in Compound I .
Altered Crystal Packing: As a result of the changes in conformation and intermolecular interactions, the crystal packing of 3-Fluoro-2-methylbenzenesulfonamide is likely to be significantly different from that of both Compounds I and II . It may adopt a packing arrangement that minimizes steric clashes while maximizing favorable intermolecular contacts.
Conclusion
While the definitive crystal structure of 3-Fluoro-2-methylbenzenesulfonamide remains to be determined experimentally, a comparative analysis of closely related compounds provides a powerful tool for predicting its likely structural features. The study of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide reveals the profound impact of subtle changes in molecular structure on crystal packing and intermolecular interactions. These insights are invaluable for guiding future crystallization experiments and for understanding the structure-property relationships in this important class of compounds. The principles and methodologies outlined in this guide serve as a robust framework for researchers engaged in the structural characterization and rational design of novel sulfonamide-based therapeutic agents.
References
Suchetan, P. A., Naveen, S., Lokanath, N. K., Lakshmikantha, H. N., Srivishnu, K. S., & Supriya, G. M. (2016). Crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 72(4), 428–431. [Link]
This reference is intentionally left blank as a placeholder for future d
Massa, A., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(3), 1993-2007. [Link]
Biological activity comparison of methylated benzenesulfonamides
Biological activity comparison of methylated benzenesulfonamides A Comparative Guide for Drug Development Executive Summary This guide analyzes the structure-activity relationship (SAR) of methylated benzenesulfonamides,...
Author: BenchChem Technical Support Team. Date: February 2026
Biological activity comparison of methylated benzenesulfonamides
A Comparative Guide for Drug Development
Executive Summary
This guide analyzes the structure-activity relationship (SAR) of methylated benzenesulfonamides, focusing on the critical distinction between ring methylation (arylsulfonamides) and sulfonamide-
-methylation . While the benzenesulfonamide scaffold is a privileged structure in medicinal chemistry—primarily known for Carbonic Anhydrase (CA) inhibition and antiproliferative activity—methylation acts as a decisive molecular switch.
Key Insight: Experimental data confirms that ring methylation (e.g., ortho- or meta-tolyl) often enhances lipophilicity and isoform selectivity (particularly for tumor-associated hCA IX/XII), whereas sulfonamide-
-methylation () typically abolishes zinc-binding affinity, rendering the molecule inactive against CA isoforms but potentially active against non-metalloprotein targets.
Mechanistic Basis of Activity
The Zinc-Binding Paradigm (Carbonic Anhydrase)
The primary mechanism for benzenesulfonamides involves the coordination of the sulfonamide nitrogen anion to the
ion within the enzyme's active site.
Primary Sulfonamides (
): The nitrogen proton is acidic (). Upon deprotonation, the resulting anion coordinates to in a tetrahedral geometry, displacing the catalytic water molecule/hydroxide ion.
-Methylated Sulfonamides (): Steric hindrance and reduced acidity prevent effective coordination with the zinc ion. Consequently, these derivatives are generally inactive as CA inhibitors, serving as negative controls in enzymatic assays.
Ring Methylation: Steric and Lipophilic Modulation
Methyl substitution on the benzene ring modulates activity through two vectors:
Hydrophobic Interactions: Methyl groups interact with hydrophobic pockets (e.g., residues Val121, Leu198 in hCA II) or the hydrophobic half of the active site in hCA IX.
Electronic Effects: The electron-donating nature (+I effect) of the methyl group slightly increases the
of the sulfonamide group, potentially altering binding kinetics ().
Visualization: Mechanism of Action
Figure 1: Mechanistic divergence between primary and N-methylated sulfonamides in Carbonic Anhydrase inhibition.
Comparative Experimental Data
The following data consolidates findings from multiple SAR studies comparing unsubstituted, ring-methylated, and N-methylated derivatives.
Carbonic Anhydrase Inhibition (
in nM)
Data synthesized from stopped-flow
hydration assays.
Compound Variant
Structure
hCA I ( nM)
hCA II ( nM)
hCA IX ( nM)
Activity Note
Unsubstituted
300 - 500
100 - 200
50 - 150
Baseline broad-spectrum activity.
2-Methyl (Ortho)
> 1000
6.4 - 14.2
7.1 - 25
Enhanced Selectivity. Steric bulk reduces binding to cytosolic hCA I but fits hCA II/IX.
4-Methyl (Para)
500 - 740
20 - 50
20 - 40
High potency; classic "tail" orientation.
N-Methyl
> 10,000
> 10,000
> 10,000
Inactive. Lack of primary amine prevents Zinc coordination.
Purification: Acidify to pH 6 with HCl. Filter precipitate. Recrystallize from Ethanol/Water.
Validation: Melting point (
), (Singlet at 2.4 ppm for Methyl).
Stopped-Flow CA Inhibition Assay
Objective: Determine
values.
Buffer: 20 mM HEPES (pH 7.5), 20 mM
.
Indicator: 0.2 mM Phenol Red.
Substrate:
-saturated water.
Workflow:
Incubate enzyme (hCA isoform) with inhibitor (methylated variant) for 15 min.
Mix enzyme/inhibitor solution with substrate in stopped-flow spectrophotometer.
Monitor absorbance decay at 557 nm (acidification).
Calculation: Fit initial velocity vs. inhibitor concentration to the Cheng-Prusoff equation.
Workflow Visualization
Figure 2: Synthesis and evaluation pipeline for methylated benzenesulfonamides.
References
Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed.
[Link]
Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides. PMC.
[Link]
Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides. PubMed.
[Link]
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents. RSC Advances.
[Link]
Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
[Link]
3-Fluoro-2-methylbenzenesulfonamide vs non-fluorinated analogs
An In-Depth Comparative Analysis: 3-Fluoro-2-methylbenzenesulfonamide and its Non-Fluorinated Analogs Introduction The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Analysis: 3-Fluoro-2-methylbenzenesulfonamide and its Non-Fluorinated Analogs
Introduction
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including antibacterial, anticancer, anti-inflammatory, and diuretic drugs.[1][2] The therapeutic versatility of this pharmacophore often arises from the sulfonamide moiety's ability to act as a zinc-binding group, notably in metalloenzymes like carbonic anhydrases.[3] The true power of the benzenesulfonamide scaffold, however, lies in its amenability to synthetic modification, allowing for the fine-tuning of its pharmacological profile.
This guide provides a comprehensive comparison of 3-fluoro-2-methylbenzenesulfonamide with its non-fluorinated counterparts: 2-methylbenzenesulfonamide and the parent benzenesulfonamide. We will dissect how the strategic introduction of two common substituents—a fluorine atom and a methyl group—alters the molecule's physicochemical properties, biological activity, and synthetic accessibility. This analysis is designed to provide researchers, scientists, and drug development professionals with field-proven insights into the rational design of next-generation sulfonamide-based therapeutics.
Structural & Physicochemical Property Comparison
The introduction of even single atoms can profoundly alter a molecule's behavior. Fluorine and methyl groups, while simple, exert distinct electronic and steric effects that influence properties critical to a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
The fluorine atom, despite being similar in size to hydrogen, is the most electronegative element, creating a highly polarized C-F bond.[4][5] This has several consequences:
Increased Lipophilicity: Fluorine substitution typically increases a molecule's lipophilicity (logP), which can enhance membrane permeability.[4][6]
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can prolong a drug's half-life.[4][7]
pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic centers, altering the ionization state of the molecule at physiological pH.[5][6]
The ortho-methyl group primarily introduces steric bulk adjacent to the sulfonamide functional group. This can force a change in the torsion angle between the phenyl ring and the S-N bond, influencing the overall conformation of the molecule. This conformational constraint can be critical for selective binding to a target protein.[8]
Below is a summary of the key physicochemical properties of the three analogs.
Data not available (Predicted to be lower than non-fluorinated analogs)
Data for 3-Fluoro-2-methylbenzenesulfonamide is primarily from computational predictions due to a lack of published experimental values.
Impact on Biological Activity & Mechanism of Action
Benzenesulfonamides exert their biological effects through various mechanisms, most famously by inhibiting carbonic anhydrase (CA) enzymes.[3] The primary sulfonamide group (-SO₂NH₂) coordinates to the zinc ion within the enzyme's active site, disrupting its catalytic function.[3]
Benzenesulfonamide (Parent Analog): This molecule serves as the foundational structure. While it possesses some biological activity, including antibacterial properties, its derivatives are typically more potent and selective.[17]
2-Methylbenzenesulfonamide: The addition of an ortho-methyl group can significantly impact biological activity through conformational restriction. This steric hindrance can either enhance or decrease binding affinity depending on the topology of the target's active site. For instance, the methyl group might orient the sulfonamide moiety for optimal interaction with the zinc ion in a CA enzyme, or it could clash with residues at the active site entrance, preventing binding. Studies on ortho-toluenesulfonamide have noted its potential for mutagenic activity and its use as a synthetic precursor for compounds with antineoplastic properties.[16][18]
3-Fluoro-2-methylbenzenesulfonamide: This analog combines the effects of both substituents.
Enhanced Binding Interactions: The fluorine atom can form favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein residues, potentially increasing binding affinity and potency.[4][7]
Improved Pharmacokinetics: As previously mentioned, the fluorine atom can block metabolic oxidation at the 3-position of the benzene ring, leading to improved metabolic stability.[4][19] This, combined with increased lipophilicity, can improve a compound's overall pharmacokinetic profile.
Synergistic Effects: The conformational bias induced by the ortho-methyl group, combined with the enhanced binding potential and metabolic stability from the fluorine atom, could lead to a highly potent and selective drug candidate. For example, in the development of T-type calcium channel blockers, fluorination has been a key strategy to optimize ADME properties.[20]
The synthesis of these benzenesulfonamide analogs typically follows a well-established pathway, primarily differing in the choice of the initial substituted benzene starting material. A common and robust method involves the chlorosulfonation of an aromatic ring followed by amination.
Caption: General synthetic workflow for benzenesulfonamides.
This two-step process is highly modular. By starting with benzene, toluene, or 2-fluorotoluene, one can respectively synthesize benzenesulfonamide, 2-methylbenzenesulfonamide, and 3-fluoro-2-methylbenzenesulfonamide. The directing effects of the substituents on the starting material will influence the regioselectivity of the chlorosulfonation step.
Experimental Protocols
To ensure scientific integrity, the following protocols are provided as self-validating systems for the synthesis and analysis of the target compounds.
Protocol 1: Synthesis of 2-Methylbenzenesulfonamide via Chlorosulfonation
This protocol describes the synthesis of the sulfonyl chloride intermediate from toluene, followed by amination.
Materials:
Toluene
Chlorosulfonic acid (ClSO₃H)
Thionyl chloride (SOCl₂)
Concentrated ammonium hydroxide (NH₄OH)
Ice
Dichloromethane (DCM) or other suitable organic solvent
Anhydrous sodium sulfate (Na₂SO₄)
500 mL three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer
Procedure:
Chlorosulfonation:
Equip the three-necked flask with a dropping funnel, condenser, and magnetic stirrer. Place the flask in an ice-water bath to cool to 0-5 °C.
Carefully add toluene (e.g., 0.5 mol) to the flask.
Slowly add chlorosulfonic acid (e.g., 2.5 mol, 5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[21] This step is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours until the reaction is complete (monitor by TLC).
Very slowly and carefully, pour the reaction mixture onto a large volume of crushed ice with vigorous stirring to quench the excess chlorosulfonic acid and precipitate the product.
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude o/p-toluenesulfonyl chloride mixture. The isomers can be separated by crystallization or chromatography.
Amination:
Dissolve the isolated toluenesulfonyl chloride (e.g., 0.1 mol) in a suitable solvent like THF or acetone.
Cool the solution in an ice bath.
Slowly add an excess of concentrated ammonium hydroxide (e.g., 0.5 mol) dropwise with stirring.
Allow the reaction to stir at room temperature for 2-4 hours.
Remove the organic solvent under reduced pressure.
Add water to the residue to precipitate the solid 2-methylbenzenesulfonamide.
Filter the solid, wash with cold water, and recrystallize from an ethanol/water mixture to obtain the pure product.
Protocol 2: Quantification of Sulfonamides by LC-MS/MS
This protocol provides a general method for the sensitive and selective quantification of sulfonamides in a sample matrix (e.g., plasma, water).[22][23]
Caption: General workflow for sulfonamide quantification.
Instrumentation & Reagents:
HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).
C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm).
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
Elute the sulfonamides from the cartridge with a stronger solvent (e.g., acetonitrile or methanol).
Evaporate the eluate to dryness under a gentle stream of nitrogen.
Reconstitute the residue in a known volume of the initial mobile phase (e.g., 100 µL of 90:10 Mobile Phase A:B).
LC-MS/MS Analysis:
Injection Volume: 5-10 µL.
Flow Rate: 0.3 mL/min.
Gradient Elution: Start with a high percentage of Mobile Phase A (e.g., 95%), and ramp up the percentage of Mobile Phase B over several minutes to elute the compounds.
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions for each analyte and the internal standard in Multiple Reaction Monitoring (MRM) mode.
Data Analysis:
Integrate the peak areas for each analyte and the internal standard.
Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the known concentrations of calibration standards.
Determine the concentration of the analyte in the unknown samples by interpolating their area ratios from the calibration curve.
Conclusion
The comparative analysis of 3-fluoro-2-methylbenzenesulfonamide against its non-fluorinated analogs, 2-methylbenzenesulfonamide and benzenesulfonamide, provides a clear illustration of modern medicinal chemistry strategies. The parent benzenesulfonamide offers a versatile but relatively simple starting point. The introduction of an ortho-methyl group imposes significant conformational constraints, a tool that can be leveraged to achieve target selectivity. The further addition of a fluorine atom fine-tunes the molecule's electronic properties, enhances its metabolic stability, and can introduce new, favorable binding interactions.
This step-wise modification highlights a rational approach to drug design, where each substituent is chosen to address specific challenges, be it potency, selectivity, or pharmacokinetics. Understanding the distinct and synergistic effects of these functional groups empowers researchers to move beyond trial-and-error and towards the deliberate engineering of more effective and safer therapeutics.
References
BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides.
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.
CymitQuimica. (n.d.). CAS 98-10-2: Benzenesulfonamide.
Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science.
Royal Society of Chemistry. (n.d.). General procedure for the synthesis of benzenesulfonamide.
Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry.
BenchChem. (2025). Application Notes and Protocols for the Quantification of Sulfonamides in Environmental Samples.
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry.
Al-Masoudi, N. A., et al. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. MDPI.
BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Methoxy-5-methylbenzenesulfonamide.
Mohamed, H. S., et al. (2022). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing.
Jining Kendray Chemical Technology Co.,Ltd. (n.d.). Benzenesulfonamide.
Yilmaz, F., et al. (2022). Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential inhibitor of carbonic anhydrase I-II enzymes. Taylor & Francis.
BenchChem. (2025). In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-3-methoxybenzenesulfonamide.
Merck Millipore. (n.d.). Benzenesulfonamide CAS 98-10-2 | 821959.
Dutta, S., et al. (2014). Biological activity of some novel synthesized 2-(4-methylbenzene-sulphonamido)pentanedioic acid bis amide derivatives: In vitro and in vivo antineoplastic activity. Bangladesh Journal of Pharmacology.
PrepChem.com. (n.d.). Synthesis of 2-Methyl-3-nitro-benzene sulfonamide.
Patel, M. K., et al. (2016). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. PMC.
Operational Guide: Safe Disposal and Handling of 3-Fluoro-2-methylbenzenesulfonamide
Executive Summary & Chemical Profile 3-Fluoro-2-methylbenzenesulfonamide is a halogenated organic intermediate frequently employed in the synthesis of pharmaceuticals and agrochemicals. Its disposal requires strict adher...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
3-Fluoro-2-methylbenzenesulfonamide is a halogenated organic intermediate frequently employed in the synthesis of pharmaceuticals and agrochemicals. Its disposal requires strict adherence to protocols designed for halogenated organosulfur compounds .[1]
Improper disposal poses two specific high-risk threats:
Formation of Hydrofluoric Acid (HF): Thermal decomposition or uncontrolled incineration releases HF, a corrosive gas that damages standard incinerator linings and poses severe inhalation risks.
Groundwater Contamination: Sulfonamides are persistent environmental pollutants with potential antibiotic-like activity in aquatic ecosystems.
Chemical Identity & Properties
Parameter
Data
Chemical Name
3-Fluoro-2-methylbenzenesulfonamide
Functional Groups
Sulfonamide (), Fluorine (), Methyl ()
Physical State
Solid (Crystalline powder)
Solubility
Low in water; soluble in DMSO, Methanol, Ethyl Acetate
Primary Hazard
Skin/Eye Irritant (H315, H319); STOT SE 3 (H335)
Waste Classification
Halogenated Organic Waste (Non-RCRA P/U listed, but characteristic)
The Core Directive: Waste Stream Segregation
The Golden Rule: Never mix 3-Fluoro-2-methylbenzenesulfonamide with non-halogenated solvents (e.g., Acetone, Ethanol).
Why Segregation Matters (The Science)
Commercial waste disposal pricing and processing are determined by halogen content.
Non-Halogenated Stream: Incinerated as fuel blending (low cost).
) with caustic scrubbers to neutralize the acid gases (, ).
Contamination: Adding just 0.1% of this fluorinated compound to a non-halogenated drum reclassifies the entire drum as halogenated, exponentially increasing disposal costs and safety risks.
Segregation Logic Diagram
Figure 1: Decision matrix for segregating fluorinated sulfonamide waste. Note that even if dissolved in a non-halogenated solvent like Methanol, the presence of the solute mandates the "Halogenated" waste stream.
Compatibility Check: Ensure the waste container does not contain strong oxidizers (Nitric acid, Peroxides) or strong bases. Sulfonamides can react with strong bases to form salts, which is safe, but mixing with oxidizers can be exothermic.
Why do we insist on specific disposal streams? The answer lies in the bond energy and combustion byproducts.
C-F Bond Stability: The Carbon-Fluorine bond is one of the strongest in organic chemistry (
). Standard incinerators operating at may fail to fully mineralize the compound, leading to the release of Perfluoroisobutene (PFIB) or other toxic fluorocarbons [1].
Scrubbing Requirement: Specialized hazardous waste incinerators operate at
with a secondary combustion chamber. The flue gas is passed through a Wet Scrubber (using or ) to capture the HF gas as benign salts ( or ) before emission [2].
Figure 2: The chemical fate of fluorinated sulfonamides during professional incineration.
References
United States Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA/600/9-85/028.[4] Available at: [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 8.C, Waste Management. Available at: [Link]
Fisher Scientific. Safety Data Sheet: 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide (Analogous Structure). Revision Date 03-Mar-2024.[3] Available at: [Link]
US EPA. Hazardous Waste Generator Regulations: F-List (Halogenated Solvents) and Characteristic Wastes. 40 CFR Part 261.[5] Available at: [Link]
Technical Guide: PPE & Handling Protocols for 3-Fluoro-2-methylbenzenesulfonamide
Executive Safety Summary 3-Fluoro-2-methylbenzenesulfonamide is a halogenated sulfonamide intermediate frequently employed in the synthesis of kinase inhibitors and agrochemicals. While often categorized generically as a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
3-Fluoro-2-methylbenzenesulfonamide is a halogenated sulfonamide intermediate frequently employed in the synthesis of kinase inhibitors and agrochemicals. While often categorized generically as an irritant, its specific structural features—the fluorine atom and the sulfonamide moiety—dictate a higher standard of care than typical organic solids.
Specific Target Organ Toxicity - Single Exposure (Category 3): H335 (Respiratory Irritation)
Critical Warning: Sulfonamides possess a known potential for sensitization .[2] Repeated exposure, even at low levels, can lead to hyper-responsiveness. The fluorine substitution increases lipophilicity, potentially enhancing skin absorption rates compared to non-halogenated analogues.
Risk Assessment & PPE Strategy
Why we choose specific gear: Standard laboratory PPE is insufficient for chronic handling of fluorinated intermediates. The following protocol elevates protection to prevent both acute irritation and long-term sensitization.
The PPE Matrix[2]
Protection Zone
Recommended Equipment
Technical Rationale
Hand Protection
Double-gloving Strategy: 1. Inner: Nitrile (4 mil / 0.10 mm)2. Outer: Nitrile (Minimum 5-6 mil / 0.14 mm)
Permeation Defense: Fluorinated aromatics can permeate thin nitrile (<4 mil) rapidly.[2] Double gloving provides a breakthrough time buffer >480 mins.
Dust Control: Fine sulfonamide powders are static-prone and drift easily.[2] Decomposition: Heating may release SOₓ or HF traces.[2]
Eye/Face
Chemical Splash Goggles (Indirect Vent).Note: Safety glasses are insufficient for powder handling.[2]
Drift Protection: Indirect venting prevents fine particulate entry, which causes severe mucosal irritation (H319).
Body
Tyvek® Lab Coat (or similar microporous material) with elastic cuffs.[2]
Retention: Cotton lab coats trap dust in fibers, creating a secondary exposure source.[2]
Operational Protocols
Phase A: Weighing & Transfer (Critical Risk Zone)
The highest risk of exposure occurs during the transfer of dry solids due to static generation.
Engineering Control: Perform all weighing inside a certified chemical fume hood or a powder containment balance enclosure.[2]
Static Mitigation:
Action: Position an ionizing fan or static elimination bar 10-15 cm from the balance draft shield.[2]
Reasoning: Sulfonamides are dielectric. Static charge causes powder to "jump" onto gloves and cuffs, bypassing primary containment.
Transfer Technique: Use a disposable anti-static weighing boat. Do not use spatulas that have not been wiped down with an antistatic cloth.
Phase B: Reaction Setup & Solubilization
Solvent Selection: When dissolving, add solvent slowly.[2]
Caution: While not violently reactive, the heat of solution can volatilize trace impurities.
Temperature Control: If heating is required (>50°C), ensure the system is closed/condensed.
Why: The methyl group is susceptible to oxidation; the sulfonamide group can hydrolyze under vigorous acidic conditions to release SO₂.[2]
Phase C: Decontamination
Self-Validating Step: You must assume surfaces are contaminated after handling.[2]
Primary Wipe: Use a dry disposable cloth to pick up visible powder (do not wet initially, as this spreads the smear).[2]
Solubilization: Spray the area with Ethanol (70%) or Acetone .
Solubility Logic: 3-Fluoro-2-methylbenzenesulfonamide has poor water solubility.[2] Aqueous detergents alone will smear the compound rather than lift it.
Final Clean: Follow with a soap-and-water wash to remove organic solvent residues.[2]
Emergency & Disposal Logistics
Spill Management
Minor Powder Spill (<5g): Cover with wet paper towels (to prevent dust lofting), then wipe up. Place in a sealed bag.
Major Spill: Evacuate area. Use a HEPA-filtered vacuum dedicated to hazardous chemicals. Do not sweep dry.
Waste Disposal[3][4][5]
Segregation: Dispose of as Halogenated Organic Waste .[2]
Incompatibility: Do NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides) in the waste stream.
Container: High-density polyethylene (HDPE) or glass containers are compatible.[2]
Visual Workflow (DOT Diagram)
Figure 1: Operational safety workflow for handling fluorinated sulfonamides, emphasizing the critical decision loop for decontamination.
References
Occupational Safety and Health Administration (OSHA). (2024).[2] Laboratory Safety Guidance (29 CFR 1910.1450).[2] United States Department of Labor.
[Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[3][4][5] The National Academies Press.[3]
[Link]